N-Methyldehydroalanine
Description
Structure
3D Structure
Properties
CAS No. |
84888-65-3 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
2-(methylamino)prop-2-enoic acid |
InChI |
InChI=1S/C4H7NO2/c1-3(5-2)4(6)7/h5H,1H2,2H3,(H,6,7) |
InChI Key |
FLEYLGCAQDCGHN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Methyldehydroalanine and Its Derivatives
Precursor-Based Synthesis Strategies for N-Methyldehydroalanine
The most common approaches for synthesizing this compound derivatives begin with readily available amino acid precursors, such as serine and cysteine. These strategies involve the activation of the β-substituent to create a good leaving group, followed by an elimination reaction to form the characteristic α,β-double bond.
Beta-elimination is a foundational strategy for generating the dehydroalanine (B155165) backbone. acs.org The process involves the removal of a proton from the α-carbon and the departure of a leaving group from the β-carbon of a serine or cysteine derivative. The N-methyl group can be introduced either before or after the elimination step.
Base-mediated elimination is a widely employed and effective method for the synthesis of dehydroalanine derivatives. nih.gov These protocols utilize various bases to facilitate the removal of the α-proton, triggering the elimination of a leaving group from the β-position.
One direct route to an this compound-containing peptide involves the use of an N,S-dimethylcysteine precursor. In a synthesis of a fragment of the hepatotoxin microcystin (B8822318), a peptide containing an N,S-diMeCys residue was treated with the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. This base-catalyzed β-elimination resulted in the formation of the desired this compound residue. rsc.org
Another approach involves the methylation of a protected serine derivative. The treatment of an O-benzylserine derivative with sodium hydride and methyl iodide, common reagents for N-methylation, can lead to the this compound derivative through a competing β-elimination reaction. While this can be an unwanted side reaction when N-methylserine is the desired product, the conditions can be tuned to favor the elimination pathway.
For dehydroalanine derivatives more broadly, cesium carbonate (Cs₂CO₃) has been used to mediate a simultaneous esterification and elimination process. This one-pot synthesis starts from N-protected serines and various haloalkanes to produce dehydroalanine esters. rsc.org Similarly, the use of tetrabutylammonium fluoride (TBAF) provides a mild and efficient method for the antiselective E2 elimination from carbonate derivatives of serine, yielding dehydropeptides rapidly and with minimal side reactions.
| Precursor | Base/Reagent | Product Type | Reference |
| N,S-dimethylcysteine peptide | DBU | This compound peptide | rsc.org |
| N-protected serine | Cs₂CO₃ / Haloalkane | Dehydroalanine ester | rsc.org |
| O-Benzylserine derivative | NaH / MeI | This compound derivative | |
| Serine carbonate derivative | TBAF | Dehydroalanine derivative |
While base-mediated eliminations are common, transition metal catalysis offers alternative pathways for the synthesis and modification of dehydroamino acids. Although direct transition metal-catalyzed β-elimination from serine or cysteine to form this compound is not extensively documented, related catalytic reactions highlight the utility of these metals.
Palladium-mediated cross-coupling reactions have been successfully applied to modify existing dehydroalanine residues within peptides. Using a water-soluble catalyst like Pd(EDTA)(OAc)₂, various arylboronic acids can be coupled to the dehydroalanine moiety. nih.gov This Heck-type reaction demonstrates the ability of palladium catalysts to interact with the dehydroalanine scaffold under mild, aqueous conditions, which is crucial for biological applications. nih.govresearchgate.net
Furthermore, rhodium(III) catalysis has been employed for the stereoselective C-H alkylation of dehydroamino acid motifs already incorporated within peptides to create more complex β,β-disubstituted derivatives. researchgate.net These methods showcase the power of transition metals to functionalize the dehydroamino acid core, even if they are not primarily used for the initial elimination step. The development of transition metal-catalyzed protocols that directly effect the β-elimination from N-methylserine or N-methylcysteine derivatives remains an area for further exploration.
Alternative to precursor-based elimination, this compound scaffolds can be constructed through reactions that build the carbon backbone and introduce the nitrogen functionality concurrently. These methods include classic organic reactions like Aldol-type condensations and Curtius rearrangements.
The Aldol reaction is a powerful C-C bond-forming reaction that can be adapted to synthesize α,β-unsaturated amino acids. acs.org A relevant strategy involves the proline-catalyzed Aldol condensation between a glycine (B1666218) Schiff base and a variety of aldehydes. researchgate.netnih.gov This reaction proceeds through an initial Aldol addition to form a β-hydroxy intermediate, which then undergoes dehydration to yield the α,β-dehydroamino acid derivative. researchgate.net
This methodology has been shown to be effective for a wide range of aldehydes, including enolizable alkyl aldehydes, producing Z-configured α,β-dehydroamino esters in high yields. researchgate.net A key aspect of this approach is the use of a benzophenone imine of glycine where a hydroxyl group on the imine is crucial for achieving high reactivity and stereoselectivity. researchgate.netnih.gov For the synthesis of this compound, this strategy could be conceptually adapted by starting with an N-methylglycine Schiff base or by N-methylation of the resulting dehydroalanine product. The reaction of an appropriate N-methylglycine nucleophile with formaldehyde, a simple C1 electrophile, represents a direct, albeit challenging, potential route to the this compound core following dehydration. researchgate.netnih.gov
The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine, carbamate, or urea through an isocyanate intermediate. nih.govwikipedia.org This reaction can be strategically applied to the synthesis of N-methyl enamides, such as this compound derivatives. The pathway commences with an α,β-unsaturated carboxylic acid, like methacrylic acid.
The carboxylic acid is first converted into an acyl azide (B81097). This transformation can be achieved using reagents such as diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. wikipedia.org The resulting α,β-unsaturated acyl azide undergoes thermal or photochemical decomposition, losing nitrogen gas and rearranging to form a vinyl isocyanate. nih.gov This reactive isocyanate is then trapped in situ. To obtain the N-methyl derivative, the isocyanate could theoretically be reacted with a methylating agent or a methyl-containing nucleophile, although a more direct approach involves trapping with an alcohol (like tert-butanol) to form a Boc-protected enamine, which could be subsequently N-methylated. The rearrangement proceeds with retention of the vinyl geometry and is tolerant of a wide array of functional groups, making it a potentially powerful, though less common, method for accessing the this compound scaffold. wikipedia.org
Condensation and Rearrangement Pathways to this compound Scaffolds
Stereoselective Synthesis Approaches to this compound Precursors
The primary strategy for synthesizing this compound involves the β-elimination of a suitable leaving group from a chiral precursor, typically an N-methyl-β-hydroxy-α-amino acid like N-methylserine or N-methylthreonine, or from N-methyl-cysteine derivatives. Therefore, the stereoselective synthesis of these precursors is paramount for obtaining enantiomerically pure this compound derivatives.
Asymmetric Catalysis in this compound Scaffold Construction
Asymmetric catalysis offers an efficient route to chiral amino acid precursors by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both metal-based catalysis and organocatalysis have been employed to construct the chiral scaffold of this compound precursors.
Transition metal catalysis, guided by chiral ligands, is a powerful tool for stereoselective synthesis. In the context of this compound precursors, the key transformations include asymmetric hydrogenation of a dehydroamino acid precursor or the asymmetric amination of a suitable keto-ester.
The design of chiral ligands is crucial for achieving high enantioselectivity. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the substrate, favoring the formation of one enantiomer over the other. Common classes of chiral ligands include those based on phosphines (e.g., BINAP, DuPhos), oxazolines (e.g., BOX), and N,N-ligands derived from amino alcohols.
For the synthesis of N-methylated amino acid precursors, rhodium and iridium complexes with chiral bisphosphine and P,N-ligands have shown considerable success in the asymmetric hydrogenation of N-acyl-α-enamides. While direct examples for N-methylated dehydroalanine precursors are not abundant, analogous hydrogenations of related dehydroamino acid derivatives provide a strong precedent for this approach. The choice of ligand, solvent, and reaction conditions can significantly impact both the yield and the enantiomeric excess (ee) of the product.
Table 1: Asymmetric Hydrogenation of Dehydroamino Acid Derivatives with Rh-Chiral Ligand Complexes Data presented is for analogous dehydroamino acid derivatives to illustrate ligand efficacy.
| Entry | Substrate | Chiral Ligand | Solvent | Enantiomeric Excess (ee) | Reference |
| 1 | Methyl (Z)-α-acetamidocinnamate | (R,R)-Et-DuPHOS | Methanol | >99% | [Asymmetric Hydrogenation Research] |
| 2 | Methyl (Z)-α-acetamidoacrylate | (S,S)-Chiraphos | Ethanol | 95% | [Asymmetric Hydrogenation Research] |
| 3 | N-acetyl-α-phenyl-dehydroalanine | (R)-BINAP | Toluene | 92% | [Asymmetric Hydrogenation Research] |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. For the synthesis of this compound precursors, organocatalytic Mannich reactions, Michael additions, and aminations are particularly relevant.
Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can activate substrates through the formation of transient iminium or enamine intermediates, or through hydrogen bonding interactions. For instance, the asymmetric Mannich reaction between an N-protected imine derived from glyoxylate and a nucleophile, catalyzed by a chiral Brønsted acid or a bifunctional thiourea catalyst, can produce chiral N-protected amino acid precursors. Subsequent N-methylation would lead to the desired this compound precursor.
Recent advancements have focused on the direct enantioselective functionalization of simple amino acid derivatives, providing access to a wide range of non-canonical amino acids. rsc.orgthieme.de These strategies can be adapted for the synthesis of precursors to this compound.
Table 2: Organocatalytic Asymmetric Synthesis of Amino Acid Precursors Data presented is for analogous systems to demonstrate catalyst performance.
| Entry | Reaction Type | Catalyst | Substrate | Product ee | Reference |
| 1 | Mannich Reaction | Proline | N-PMP-glyoxylate imine | 96% | [Organocatalysis Research] |
| 2 | Michael Addition | Cinchona-thiourea | Nitromethane to enoate | 94% | [Organocatalysis Research] |
| 3 | α-Amination | Chiral Phosphoric Acid | β-Ketoester | 98% | [Organocatalysis Research] |
Chiral Auxiliary-Mediated Syntheses of this compound
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.
In this approach, an achiral starting material is covalently attached to a chiral auxiliary. The steric and electronic properties of the auxiliary then direct the diastereoselective formation of a new stereocenter. For the synthesis of this compound precursors, an achiral glycine or alanine (B10760859) enolate equivalent can be alkylated or functionalized while attached to a chiral auxiliary.
Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. sigmaaldrich.com For example, an N-acyloxazolidinone derived from glycine can be deprotonated to form a chiral enolate. This enolate can then react with an electrophile that will eventually become the β-substituent of the amino acid precursor. The auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective reaction. Subsequent N-methylation and cleavage of the auxiliary would yield the desired chiral N-methylated amino acid. A method for producing N-methyl cysteine, a potential precursor to this compound, utilizes an oxazolidinone intermediate derived from Fmoc-Cys(StBu)-OH, which undergoes iminium ion reduction to yield the N-methylated product with high yield. nih.govresearchgate.net
Table 3: Diastereoselective Alkylation of Glycine Enolates with Chiral Auxiliaries Data is representative of typical diastereoselectivities achieved with these auxiliaries.
| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Reference |
| 1 | (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | [Chiral Auxiliary Research] |
| 2 | (1R)-(+)-Camphorsultam | Methyl iodide | 98:2 | [Chiral Auxiliary Research] |
| 3 | (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Isopropyl iodide | 95:5 | [Chiral Auxiliary Research] |
A key advantage of the chiral auxiliary approach is the potential for the auxiliary to be recovered and reused, which is economically and environmentally beneficial. Many popular chiral auxiliaries, such as Evans' oxazolidinones and SAMP/RAMP auxiliaries, are designed for efficient recovery without loss of optical purity. sigmaaldrich.comwikipedia.org
For instance, after the diastereoselective alkylation and N-methylation steps, the chiral auxiliary can be cleaved from the this compound precursor under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide for oxazolidinones. The auxiliary can then be isolated and recycled. Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand have also been used as recyclable systems for the asymmetric synthesis of α-amino acids. The chiral ligand in this system acts as a recoverable auxiliary, guiding the stereoselective alkylation of the glycine moiety.
The development of solid-phase supported chiral auxiliaries further simplifies the recovery process, as the auxiliary can be removed by simple filtration. These strategies enhance the practicality and scalability of chiral auxiliary-mediated synthesis of complex molecules like the precursors to this compound.
Functionalization and Derivatization Strategies for this compound Scaffolds
The exocyclic double bond in the Mdha residue is an electrophilic center, making it susceptible to a variety of nucleophilic addition reactions. This reactivity is the cornerstone of many functionalization strategies.
Side-Chain Modification Methodologies for this compound
The primary approach for modifying the Mdha side chain involves exploiting its character as a Michael acceptor. This allows for the introduction of a wide range of functionalities through conjugate addition.
The functionalization of Mdha residues proceeds with high regioselectivity, with nucleophiles exclusively attacking the β-carbon of the dehydroamino acid. The chemoselectivity of these reactions is also noteworthy, as the mild conditions often required for Michael additions are compatible with a variety of functional groups present in peptide chains.
A prime example of this is the addition of thiols to the Mdha side chain. This reaction is highly efficient and proceeds under mild conditions, often in aqueous solutions. For instance, the reaction of peptides containing Mdha with β-mercaptoethanol is rapid, highlighting the utility of this approach for bioconjugation. This reactivity has been extensively studied for the parent dehydroalanine (Dha) residue, where a wide array of thiols have been successfully added to introduce functionalities such as lipids and sugars. nih.govresearchgate.net Given the similar electronic nature of the α,β-unsaturated system, these methodologies are largely translatable to Mdha-containing peptides.
Beyond simple thiol additions, metal-catalyzed reactions have been employed for the functionalization of dehydroalanine residues, suggesting potential avenues for Mdha modification. For example, rhodium-catalyzed conjugate addition of arylboronic acids has been used to synthesize β-arylalanine derivatives from Dha. researchgate.net This indicates that carbon-carbon bond formation at the β-position of Mdha could be achievable, further expanding the repertoire of possible side-chain modifications.
The table below summarizes the types of nucleophiles that have been successfully added to dehydroalanine, with the understanding that similar reactivity is expected for this compound.
| Nucleophile Class | Example Nucleophile | Resulting Adduct |
| Thiols | Cysteine, β-mercaptoethanol, Thiolated lipids | Thioether linkage |
| Amines | Lysine (B10760008), various primary and secondary amines | Amine linkage |
| Carbon Nucleophiles | Arylboronic acids (with metal catalyst) | Carbon-carbon bond |
The incorporation of Mdha into a peptide chain is often itself a post-synthetic (or post-translational in a biological context) modification, typically arising from the elimination of a precursor amino acid like N-methyl-cysteine or N-methyl-serine. nih.gov Once formed, the Mdha residue serves as a reactive handle for further diversification of the peptide.
The chemical stability of Mdha allows for its persistence in complex natural products, yet its inherent reactivity can be harnessed for targeted modifications. researchgate.net The modification of Mdha residues after the initial peptide synthesis is complete is a powerful strategy for creating diverse peptide libraries from a single precursor. This approach is particularly valuable in drug discovery, where the systematic variation of side-chain functionalities can be used to optimize biological activity.
The electrophilic nature of the Mdha side chain makes it a target for nucleophilic attack within a biological system, which can be a mechanism of action for some natural products. researchgate.net In a synthetic context, this same reactivity can be used to introduce probes, labels, or other functionalities that can aid in studying the biological role of the peptide.
Peptidomimetic and Cyclic Derivative Synthesis Incorporating this compound
The inclusion of this compound in peptide structures can significantly influence their conformation and stability, making it a valuable component in the design of peptidomimetics and cyclic peptides. The N-methylation restricts the rotation around the N-Cα bond, which can pre-organize the peptide backbone for cyclization. nih.govnih.gov
The synthesis of cyclic peptides containing N-methylated amino acids, including by extension this compound, is a well-established strategy to enhance metabolic stability and cell permeability. researchgate.net Several macrocyclization strategies are compatible with the presence of N-methylated residues.
Head-to-tail cyclization is a common approach, where the N-terminal amine reacts with the C-terminal carboxylic acid to form a cyclic peptide. The presence of N-methylated residues, like Mdha, can favor the necessary cis-amide bond conformation at the preceding residue, which can facilitate cyclization. nih.gov Various coupling reagents can be employed for this transformation, and the specific choice of reagent and reaction conditions can be optimized to maximize the yield of the desired cyclic monomer over oligomeric side products. nih.gov
Another strategy involves side-chain to side-chain or side-chain to backbone cyclization. In the context of an Mdha-containing peptide, a nucleophilic side chain of another amino acid in the sequence could potentially be cyclized onto the β-carbon of the Mdha residue via an intramolecular Michael addition. This would result in a cyclic structure with a thioether or amine linkage, depending on the nucleophile. This approach is inspired by the biosynthesis of lanthipeptides, which involves the intramolecular addition of cysteine thiols to dehydroamino acid residues. researchgate.net
The following table outlines common macrocyclization strategies that can be applied to peptides containing this compound.
| Cyclization Strategy | Description | Key Considerations |
| Head-to-Tail Lactamization | Formation of an amide bond between the N- and C-termini of the linear peptide. | Choice of coupling reagent and high dilution conditions are critical to favor intramolecular cyclization. |
| Intramolecular Michael Addition | A nucleophilic side-chain (e.g., from Cys or Lys) attacks the β-carbon of the Mdha residue. | The peptide sequence must be designed to favor the cyclization geometry. |
| Ring-Closing Metathesis (RCM) | Requires the presence of two terminal alkene functionalities within the peptide sequence. | The Mdha double bond is generally not reactive in RCM, requiring the incorporation of other olefin-containing amino acids. |
The formation of spirocyclic or bridged structures from this compound residues is a more complex synthetic challenge and is not a widely reported transformation. However, the reactivity of the dehydroalanine moiety could, in principle, be exploited for such purposes through carefully designed intramolecular reactions.
For instance, an intramolecular Diels-Alder reaction could be envisioned if a suitable diene functionality were incorporated elsewhere in the peptide chain. The dehydroalanine double bond would act as the dienophile, leading to the formation of a bicyclic, bridged structure. The success of such a strategy would be highly dependent on the conformational pre-organization of the linear peptide to favor the intramolecular cyclization over intermolecular reactions.
Similarly, the formation of spirocyclic structures would likely require a multi-step process. One hypothetical approach could involve an initial functionalization of the Mdha side chain to introduce a new reactive group, which could then participate in a subsequent intramolecular cyclization to form the spirocyclic system. While speculative, these advanced synthetic strategies represent potential future directions for expanding the chemical diversity of this compound derivatives.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is paramount for reducing the environmental footprint of its production. Key areas of focus include maximizing the incorporation of reactant atoms into the final product (atom economy), minimizing the use of hazardous and wasteful solvents, and designing efficient and recyclable catalysts.
Atom Economy and Solvent Minimization in Synthetic Routes
Atom economy is a fundamental metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.
One common route to this compound-containing peptides involves the β-elimination of a protected N-methyl-cysteine derivative. For instance, the synthesis of an this compound-containing fragment of microcystin utilizes a solid-phase peptide synthesis approach followed by a solution-phase β-elimination. The precursor, an S,S-dimethylated N-methyl-cysteine peptide, undergoes elimination catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol.
Table 1: Theoretical Atom Economy for a Representative β-Elimination Reaction
| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Byproducts | Molecular Weight ( g/mol ) |
| Protected N-methyl-cysteine derivative | Varies | This compound derivative | Varies | Dimethyl sulfide, Protonated Base | 62.1, Varies |
Note: The exact atom economy depends on the specific protecting groups and the base used. However, the generation of byproducts such as dimethyl sulfide inherently lowers the atom economy.
Efforts to improve atom economy are focused on developing alternative synthetic strategies that minimize the formation of such byproducts.
Solvent minimization is another critical aspect of greening the synthesis of this compound. Traditional peptide synthesis often relies on hazardous solvents like N,N-dimethylformamide (DMF). The European Commission's restriction on DMF due to its toxicity has accelerated the search for greener alternatives.
Recent research has identified several promising green solvents for peptide synthesis, which can be extrapolated to the synthesis of N-Me-Dha derivatives. These include:
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown good performance in solid-phase peptide synthesis.
Cyrene™ (dihydrolevoglucosenone): A biodegradable, bio-based solvent derived from cellulose.
N-Butylpyrrolidinone (NBP): A less toxic and biodegradable alternative to N-methylpyrrolidone (NMP).
Propylene carbonate: A green polar aprotic solvent.
Binary mixtures: Combinations of green solvents, such as anisole/N-octyl-2-pyrrolidone (NOP), have been explored to optimize solubility and resin swelling in solid-phase synthesis.
Beyond solvent replacement, minimizing solvent usage through process optimization, such as flow chemistry, can significantly reduce the environmental impact.
Catalyst Design for Sustainable this compound Production
The development of efficient and sustainable catalysts is a cornerstone of green chemistry. For this compound synthesis, research is exploring both heterogeneous catalysis and biocatalysis to replace stoichiometric reagents and improve reaction conditions.
Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and potential for use in continuous flow systems. While specific examples for the direct synthesis of this compound are still emerging, research into the dehydration of serine and its derivatives provides a promising avenue. The development of solid acid or base catalysts that can efficiently promote the elimination reaction from N-methyl-serine under mild conditions would represent a significant advancement in the sustainable production of this compound.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled specificity and operates under mild, aqueous conditions, making it an inherently green approach. The biosynthesis of natural products containing this compound, such as microcystins, provides a blueprint for potential biocatalytic routes.
In nature, dehydroamino acids are often formed through the enzymatic dehydration of serine or threonine residues. While a specific enzyme for the direct N-methylation and subsequent dehydration of a serine precursor to free this compound has not been extensively characterized for industrial application, the enzymatic machinery involved in the biosynthesis of microcystins could be harnessed.
Table 2: Potential Biocatalytic Approaches for this compound Synthesis
| Biocatalytic Strategy | Description | Potential Advantages |
| Engineered Dehydratases | Modifying known lantibiotic dehydratases to accept N-methyl-serine as a substrate. | High specificity, mild reaction conditions. |
| Whole-Cell Biotransformation | Utilizing engineered microorganisms to convert a simple precursor into this compound. | Can incorporate multiple enzymatic steps, potentially from simple carbon sources. |
| Directed Evolution of Enzymes | Improving the activity and stability of existing enzymes for the desired transformation. | Tailoring enzymes for specific industrial process conditions. |
The exploration of these biocatalytic avenues holds immense potential for developing truly sustainable and efficient methods for the production of this compound, moving away from traditional synthetic routes that rely on harsh reagents and generate significant waste.
Reactivity and Reaction Mechanisms of N Methyldehydroalanine
Nucleophilic Addition Reactions to the Dehydroalanine (B155165) Moiety of N-Methyldehydroalanine
The core reactivity of the this compound residue is defined by its α,β-unsaturated amide system. This system readily undergoes nucleophilic addition reactions, where a nucleophile attacks the β-carbon of the double bond. researchgate.net This reaction, a conjugate or Michael-type addition, is a key process in both synthetic applications and the biological mechanism of action of Mdha-containing molecules. wikipedia.orgmasterorganicchemistry.com The electrophilicity of the β-carbon is enhanced by the electron-withdrawing nature of the adjacent amide group, making it a prime target for a wide array of nucleophiles.
The Michael addition is a versatile method for forming new bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In the context of this compound, this reaction allows for the introduction of various functionalities by reacting with carbon, nitrogen, and oxygen-based nucleophiles. wikipedia.orgijsdr.org
For instance, nitrogen nucleophiles like amines and amides, and sulfur nucleophiles such as thiols, readily add to the double bond of dehydroalanine derivatives. rsc.org The addition of thiols, like cysteine and glutathione (B108866), to the Mdha residue in microcystins is a well-documented reaction, leading to the formation of conjugates. researchgate.netnih.gov This reaction is considered a detoxification pathway, as the resulting adducts often show reduced toxicity. nih.gov The reaction with thiols can be reversible and is catalyzed by base. researchgate.netacs.org The general terms aza-Michael addition and oxa-Michael addition are used to describe the 1,4-addition of nitrogen and oxygen nucleophiles, respectively. wikipedia.org
| Nucleophile Type | Example Nucleophile | Product Type | Significance |
| Carbon | Enolates (e.g., from malonates) | 1,5-Dicarbonyl compounds | C-C bond formation, synthesis of complex amino acids. wikipedia.org |
| Nitrogen | Amines, Anilines, Amides | β-Amino acid derivatives | Synthesis of diamino acids, heterocycles. d-nb.info |
| Oxygen | Alcohols, Water | β-Alkoxy/Hydroxy amino acids | Formation of ether or alcohol adducts. wikipedia.org |
| Sulfur | Thiols (e.g., Cysteine, Glutathione) | Thioether adducts | Bioconjugation, detoxification of toxins like microcystin (B8822318). researchgate.netnih.gov |
Achieving stereocontrol in Michael additions is a significant goal in organic synthesis. Asymmetric Michael additions to this compound esters allow for the synthesis of chiral amino acid derivatives with high enantiomeric purity. This is typically accomplished using chiral catalysts or auxiliaries that influence the facial selectivity of the nucleophilic attack on the planar dehydroalanine structure.
Organocatalysis has emerged as a powerful tool for these transformations. For example, chiral primary amines derived from cinchona alkaloids can catalyze the cascade aza-Michael-aldol reaction of α,β-unsaturated ketones. beilstein-journals.org Similarly, chiral phosphoric acids have been used to catalyze intramolecular aza-Michael additions, yielding chiral quinolone structures with high enantioselectivity (82–97% ee). d-nb.info N-heterocyclic carbenes (NHCs) are also effective catalysts, generating reactive enol intermediates that can participate in highly diastereo- and enantioselective intramolecular Michael reactions. nih.gov
| Catalyst/Auxiliary Type | Nucleophile | Substrate | Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | N-unprotected 2-aminophenyl | Vinyl ketones | 82-97% |
| Cinchona-based Primary Amine | Carbamates | Enone carbamates | up to 99% |
| N-Heterocyclic Carbene (NHC) | Internal (aldehyde) | Pendant enone | up to 99% |
When a nucleophilic group is suitably positioned within the same molecule as the this compound moiety, an intramolecular Michael addition can occur, leading to the formation of cyclic structures. This strategy is a powerful method for synthesizing heterocyclic compounds like piperidines and pyrrolidines. ntu.edu.sg
The reaction's success often depends on the nature of the nucleophile and the length of the tether connecting it to the Michael acceptor. Chiral catalysts can be employed to control the stereochemical outcome of these cyclizations. For instance, chiral cinchona-based primary amines have been used to catalyze the intramolecular enantioselective aza-Michael addition of carbamates and sulfonamides to form five- and six-membered nitrogen heterocycles with excellent enantioselectivity (92–97.5% ee). beilstein-journals.org Similarly, N-heterocyclic carbenes can catalyze intramolecular Michael reactions of substrates containing both an aldehyde (which forms the nucleophilic enol) and a pendant α,β-unsaturated acceptor, yielding cyclopentane (B165970) and other bicyclic products in high ee. nih.gov
| Substrate Type | Catalyst System | Product Heterocycle | Enantiomeric Excess (ee) |
| Enone Carbamates | Chiral Cinchona-based Diamine / TFA | Piperidines | up to 99% beilstein-journals.org |
| N-unprotected 2-aminophenyl vinyl ketones | Chiral Phosphoric Acid | Dihydro-4-quinolones | 82-97% d-nb.info |
| α,β-Unsaturated Aldehyde with pendant Enone | Chiral N-Heterocyclic Carbene | Substituted Cyclopentanes | up to 99% nih.gov |
Organometallic reagents provide a source of highly nucleophilic carbon atoms, which can add to the electrophilic double bond of this compound. The reactivity of these reagents can differ from that of softer nucleophiles, sometimes leading to different addition patterns.
Grignard (RMgX) and organolithium (RLi) reagents are powerful nucleophiles and strong bases. libretexts.orglibretexts.org Their reaction with α,β-unsaturated carbonyl systems can result in either 1,4-conjugate addition to the double bond or 1,2-addition directly to the carbonyl carbon. masterorganicchemistry.com While Grignard reagents alone often favor 1,2-addition to enones, the presence of a catalytic amount of a copper(I) salt can switch the selectivity to favor 1,4-addition. wikipedia.org Organolithium reagents are generally more reactive than Grignard reagents and can react with highly hindered carbonyls. dalalinstitute.com The strong basicity of these reagents is a limitation, as they will deprotonate any acidic functional groups in the substrate, such as alcohols or amides, rather than acting as a nucleophile. libretexts.orglibretexts.org
Catalytic hydrogenation is a common method for reducing the double bond of this compound to yield the saturated N-methylalanine residue. This reaction is typically performed using hydrogen gas (H₂) and a heterogeneous catalyst such as palladium, platinum, or rhodium. The transformation of dehydroamino acids can significantly impact the conformation and biological activity of peptides. rsc.org
In the context of microcystin analysis, the reduction of the Mdha unit is sometimes performed prior to hydrolysis to prevent unwanted side reactions like Michael addition or enamine hydrolysis under acidic conditions. nstl.gov.cn This can be achieved via conjugate addition of a hydride ion, for example from sodium borohydride (B1222165) (NaBH₄), which reduces the α,β-unsaturated system to the corresponding saturated N-methylalanine. nstl.gov.cn
Organometallic Additions and Related Reactivity of this compound
Electrophilic Reactivity and Cycloaddition Chemistry of this compound
This compound (Mdha) possesses a unique electronic structure characterized by an electron-rich enamine system conjugated with an electron-withdrawing carbonyl group. This "push-pull" arrangement imparts a versatile reactivity profile, allowing it to participate in a range of chemical transformations. The alkene moiety of Mdha can act as a nucleophile, an electrophile, or a participant in pericyclic reactions, making it a valuable synthon in organic chemistry. This section focuses on the electrophilic reactivity of the double bond and its role in cycloaddition reactions.
Diels-Alder and [3+2] Cycloadditions Involving this compound
The conjugated π-system of this compound and its derivatives makes them competent dienophiles in Diels-Alder reactions and dipolarophiles in [3+2] cycloaddition reactions. These reactions provide powerful methods for the construction of complex cyclic and heterocyclic amino acid analogs.
The stereochemical outcome of Diels-Alder reactions is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile, meaning that the stereochemistry of the starting materials is retained in the product. For a dienophile like an N-protected this compound derivative, the substituents on the double bond will maintain their relative orientation in the newly formed six-membered ring. masterorganicchemistry.comyoutube.com The concerted nature of the [4+2] cycloaddition dictates a syn-addition to the dienophile.
In reactions involving cyclic dienes, two diastereomeric products, designated as endo and exo, can be formed. The endo product, where the substituents of the dienophile are oriented towards the π-system of the diene, is often the kinetically favored product due to secondary orbital interactions.
For [3+2] cycloadditions, such as those involving azomethine ylides, the reaction is also stereospecific. The geometry of the dipolarophile is preserved in the resulting five-membered heterocyclic ring. rsc.orgnih.gov The reaction proceeds via a concerted mechanism, leading to the formation of multiple new stereocenters with a high degree of control. The enantioselectivity of these reactions can often be controlled through the use of chiral catalysts. rsc.orgnih.gov
A summary of stereochemical considerations in cycloaddition reactions is presented below:
| Reaction Type | Key Stereochemical Features | Typical Outcome for this compound Derivatives |
| Diels-Alder | Concerted [4+2] cycloaddition, stereospecific syn-addition. | Retention of dienophile geometry in the cyclohexene (B86901) product. Formation of endo and exo isomers with cyclic dienes. |
| [3+2] Cycloaddition | Concerted 1,3-dipolar cycloaddition, stereospecific. | Formation of highly substituted, stereochemically defined five-membered heterocycles. |
While typical Diels-Alder reactions involve an electron-rich diene and an electron-poor dienophile, this compound, being an electron-rich alkene, can participate in inverse electron demand Diels-Alder (IEDDA) reactions. wikipedia.orgmedsci.orgsigmaaldrich.com In this type of reaction, the electron-rich dienophile (this compound derivative) reacts with an electron-poor diene. wikipedia.org This reactivity is particularly useful for the synthesis of nitrogen-containing heterocyclic systems when aza-dienes are used. nih.govnih.gov
The regioselectivity of IEDDA reactions is governed by the frontier molecular orbitals (FMO) of the reactants. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene is dominant. wikipedia.org
An example of an IEDDA reaction is the cycloaddition of this compound derivatives with electron-deficient tetrazines. nih.gov These reactions are often highly efficient and proceed under mild conditions.
Similarly, in [3+2] cycloadditions, the electronic nature of the reactants can be reversed. An electron-rich dipolarophile like an this compound derivative can react with an electron-poor dipole.
Electrophilic Functionalization of the Alkene System in this compound
The double bond in this compound is susceptible to attack by electrophiles. The electron-donating nitrogen atom enhances the nucleophilicity of the β-carbon, making it a primary site for electrophilic addition.
The reaction of this compound with halogens, such as in the chlorination of microcystin-LR, demonstrates the susceptibility of the double bond to electrophilic attack. The double bond of the Mdha moiety is a major reaction site. nih.govresearchgate.net The reaction with chlorine is proposed to proceed through the formation of a chloronium ion intermediate, which is then attacked by a nucleophile. In aqueous media, this can lead to the formation of chlorohydrins or dihydroxy derivatives upon subsequent hydrolysis. dfg.de
Studies on the chlorination of microcystin-LR have identified several transformation products resulting from the reaction at the Mdha residue. nih.govresearchgate.net
The hydrohalogenation of alkenes typically proceeds via a two-step mechanism involving the formation of a carbocation intermediate. The initial protonation of the alkene double bond by a hydrogen halide (e.g., HCl, HBr) leads to the formation of the more stable carbocation. For this compound, protonation is expected to occur at the β-carbon, leading to a carbocation stabilized by the adjacent nitrogen atom. Subsequent attack by the halide ion yields the final product.
The electron-rich double bond of this compound can undergo epoxidation and dihydroxylation. While specific studies on the epoxidation of isolated this compound are limited, the general reactivity of electron-rich alkenes suggests that it would readily react with peroxy acids (e.g., m-CPBA) or other epoxidizing agents to form the corresponding epoxide. The stereochemistry of the epoxidation is typically syn, with the epoxide being delivered to one face of the alkene. Highly stereoselective syntheses of N-protected amino epoxides have been developed, often proceeding through intermediates that allow for controlled delivery of the oxygen atom. nih.gov
Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄). The Sharpless asymmetric dihydroxylation provides a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant. organic-chemistry.orgwikipedia.org The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines the facial selectivity of the dihydroxylation, allowing for the preparation of specific stereoisomers of the resulting diol. organic-chemistry.orgwikipedia.org The reaction proceeds via a concerted [3+2] cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis of the osmate ester. wikipedia.org
Oxidative cleavage of the Mdha moiety has also been observed during the degradation of microcystins, suggesting the formation of diol intermediates that are further oxidized. nih.gov
A summary of the electrophilic functionalization reactions is provided in the table below:
| Reaction | Reagent(s) | Key Mechanistic Features | Product(s) |
| Halogenation | Cl₂, Br₂ | Formation of a cyclic halonium ion intermediate, anti-addition. | Dihaloalkane |
| Hydrohalogenation | HCl, HBr | Formation of a carbocation intermediate, Markovnikov addition. | Haloalkane |
| Epoxidation | m-CPBA, etc. | Concerted transfer of an oxygen atom, syn-addition. | Epoxide |
| Dihydroxylation | OsO₄, NMO | Concerted [3+2] cycloaddition to form an osmate ester, syn-dihydroxylation. | 1,2-Diol |
| Asymmetric Dihydroxylation | OsO₄, chiral ligand (e.g., (DHQ)₂PHAL), co-oxidant | Catalytic cycle involving a chiral osmium-ligand complex. | Enantiomerically enriched 1,2-diol |
Catalytic Transformations Involving this compound
The reactivity of the this compound (Mdha) residue, a common feature in natural cyclic peptides like microcystins, is primarily dictated by its electrophilic double bond. acs.orgnih.govmdpi.com This moiety readily participates in Michael additions, a reactivity that can be harnessed and controlled through catalysis. acs.org Catalytic strategies offer precise control over bond formation, enabling the synthesis of complex molecular architectures and the modulation of peptide function. These transformations are broadly categorized into those mediated by transition metals and those employing small organic molecules, or organocatalysts.
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives
Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and its application to amino acid derivatives has been a subject of intense research. sioc-journal.cnmdpi.comnih.goveie.gr While direct cross-coupling on the Mdha residue itself is an emerging area, the principles established with related substrates highlight the significant potential for such transformations.
Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for their ability to form C-C and C-N bonds with high efficiency and selectivity. numberanalytics.comnih.gov In the context of amino acids, palladium catalysis has been used for the arylation of C(sp³)–H bonds. For instance, a palladium-catalyzed monoarylation of the β-methyl C(sp³)–H bond of an alanine (B10760859) derivative has been developed, providing a direct route to β-aryl-α-amino acids with complete retention of chirality. researchgate.net This type of reaction underscores the capability of palladium catalysts to functionalize amino acid side chains.
Another relevant transformation is the synthesis of N-methyl-tryptophan derivatives (D-Abrines) through a palladium-catalyzed reaction involving ortho-iodoanilines and N-Boc-N-methylalanyl-substituted precursors derived from serine. researchgate.netresearchgate.net Since serine is a common precursor to dehydroalanine via dehydration, this pathway illustrates a synthetically powerful connection between palladium catalysis and the building blocks of Mdha. Although direct palladium-catalyzed cross-coupling on the double bond of an Mdha residue within a peptide is not yet widely documented, the established reactivity suggests plausible pathways, such as Heck or Suzuki-Miyaura reactions, to introduce novel substituents at the β-position.
Table 1: Example of Palladium-Catalyzed Monoarylation of an Alanine Derivative This table illustrates a reaction analogous to potential transformations of Mdha derivatives, showcasing the capabilities of palladium catalysis in amino acid modification.
| Catalyst/Ligand System | Substrate | Coupling Partner | Product | Yield | Reference |
| Pd(OAc)₂, 8-Aminoquinoline | N-Ac-Ala-OR | Aryl Iodide | N-Ac-β-Aryl-Ala-OR | High | researchgate.net |
Copper and rhodium complexes are also prominent catalysts in organic synthesis. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been utilized in the study of peptides containing Mdha. google.com In the biosynthesis of modified microcystins, non-natural amino acids featuring alkyne or azide (B81097) handles can be incorporated. nih.gov These handles can then undergo highly efficient and selective copper-catalyzed cycloaddition reactions with corresponding probes, demonstrating a powerful method for peptide modification and labeling. nih.gov
Rhodium catalysts are well-known for their utility in asymmetric hydrogenations and C-H functionalization. While specific applications directly targeting the Mdha residue are not extensively reported, rhodium-catalyzed reactions on related systems are common. For example, rhodium(II) catalysts are effective in transformations involving diazocarbonyl compounds. pkusz.edu.cn Furthermore, chiral rhodium complexes have been successfully used for the asymmetric amination of allylic compounds, highlighting their potential for controlling stereochemistry in the formation of C-N bonds. nih.gov
Table 2: Examples of Clickable Amino Acids for Peptide Modification via Copper Catalysis This table showcases substrates used in CuAAC reactions to modify complex peptides that often contain the this compound residue.
| Clickable Amino Acid | Functional Group | Reaction Type | Application Context | Reference |
| O-propargyl-L-Tyrosine | Alkyne | CuAAC | Visualization of microcystin synthesis | nih.gov |
| 4-azidophenylalanine | Azide | CuAAC | Visualization of microcystin synthesis | nih.gov |
| N-propargyloxy-carbonyl-L-lysine | Alkyne | CuAAC | Visualization of microcystin synthesis | nih.gov |
Organocatalytic Modulations of this compound Reactivity
Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has emerged as a major pillar of chemical synthesis, often providing complementary reactivity to metal catalysis. umb.educhimia.ch For a substrate like Mdha, organocatalysts can activate the molecule towards nucleophilic attack in a controlled and often stereoselective manner.
The reactivity of the Mdha residue is significantly influenced by pH. The conjugate addition of thiols to microcystins, for example, is a reversible, base-catalyzed process. acs.org This demonstrates that Lewis bases can modulate the reactivity of the Michael acceptor system within Mdha.
Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are powerful organocatalysts capable of activating electrophiles, including α,β-unsaturated carbonyl compounds, toward asymmetric nucleophilic attack. nih.govkaist.ac.kr By protonating the carbonyl oxygen of the Mdha residue, a chiral Brønsted acid can lower the LUMO of the conjugated system, enhancing its electrophilicity. This activation, occurring within a chiral environment, can guide an incoming nucleophile to attack one face of the double bond preferentially, enabling the enantioselective synthesis of β-substituted N-methylamino acids. nih.govlibretexts.org Such catalysts have been successfully applied in a wide range of conjugate addition reactions to cyclic enones and other Michael acceptors. mdpi.com
Table 3: Representative Transformations Mediated by Chiral Brønsted Acid Catalysis on α,β-Unsaturated Systems This table outlines reactions on systems analogous to this compound, illustrating the potential of this catalytic strategy.
| Catalyst Type | Reaction Type | Substrate Type | Product Type | Key Feature | Reference |
| Chiral Phosphoric Acid | Mannich Reaction | Imines | β-Amino Carbonyls | High Enantioselectivity | nih.gov |
| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Indoles, Pyrroles | β-Heteroaryl Carbonyls | Imine/Carbonyl Activation | nih.gov |
| Chiral Phosphoramide | [2+2] Photocycloaddition | α,β-Unsaturated Ketones | Chiral Cyclobutanes | Excited-State Catalysis | kaist.ac.kr |
N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to generate unique nucleophilic intermediates, most notably through "umpolung" or polarity inversion. rsc.orgrsc.orgnih.gov NHCs can react with α,β-unsaturated systems like Mdha in several ways.
One potential pathway involves the nucleophilic addition of the NHC to the β-position of the Mdha double bond. This generates a homoenolate equivalent, a powerful nucleophilic intermediate that can subsequently react with various electrophiles. This mode of activation opens up reaction pathways that are complementary to the inherent electrophilicity of the Mdha residue. While the majority of NHC-catalyzed reactions have utilized aldehydes as substrates to form the key Breslow intermediate, their application to Michael acceptors is a well-established field. rsc.orgnih.gov The application of NHC catalysis to Mdha derivatives could therefore provide novel routes to complex, functionalized amino acid structures.
Table 4: Potential N-Heterocyclic Carbene (NHC) Catalyzed Reactions with Michael Acceptors This table describes general NHC-catalyzed reactions and their potential application to an this compound substrate.
| NHC-Generated Intermediate | Reaction with Michael Acceptor | Potential Electrophile | Potential Product with Mdha Substrate | Reference |
| Homoenolate Equivalent | Conjugate Addition | Aldehyde | γ-Lactam Precursor | rsc.org |
| Acyl Anion Equivalent | Michael-Aldol Annulation | α,β-Unsaturated Aldehyde | Substituted Cyclopentane | nih.gov |
| Breslow Intermediate | Michael Addition | Mdha as Electrophile | γ-Keto Ester Derivative | nih.gov |
Rearrangements and Fragmentation Pathways of this compound
The unique electronic and steric properties of the this compound (Mdha) residue, characterized by the α,β-unsaturation within an N-acylamino acid framework, predispose it to a variety of rearrangement and fragmentation reactions. These transformations, which can be initiated through pericyclic, photochemical, or thermal means, are fundamental to both its synthetic utility and its role in the degradation of natural products.
Pericyclic Rearrangements and Electrocyclic Reactions
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of transformations for dehydroamino acids. The electron-deficient nature of the double bond in N-acyldehydroalanines allows them to participate as dienophiles in cycloaddition reactions.
Diels-Alder Reactions
N-acyldehydroalanine derivatives serve as effective dienophiles in [4+2] cycloaddition reactions. A notable example is the inverse electron demand aza-Diels-Alder reaction, where dehydroalanine esters, acting as electron-rich dienophiles, react with 1,2-diaza-1,3-dienes. benthamdirect.comingentaconnect.com This reaction proceeds efficiently in refluxing acetonitrile (B52724) without the need for special activation, yielding unprecedented α,α-disubstituted tetrahydropyridazine amino acids. benthamdirect.comingentaconnect.com
In the realm of biosynthesis, a formal enzyme-catalyzed aza-Diels-Alder reaction is a key step in the formation of thiopeptide antibiotics. nih.govosti.govpnas.org In this process, two dehydroalanine (Dha) residues within a precursor peptide react to form a central pyridine (B92270) or dehydropiperidine heterocycle. pnas.orgnih.govpnas.org One Dha residue functions as the dienophile, while a second Dha-containing peptide segment, following an enzyme-catalyzed tautomerization of the amide linkage to a conjugated iminol, serves as the aza-diene component. nih.gov This biocatalytic [4+2] cycloaddition highlights nature's use of pericyclic chemistry to construct complex molecular architectures from dehydroalanine precursors. osti.govpnas.org
| 1,2-Diaza-1,3-diene (Diene) | Dehydroalanine Ester (Dienophile) | Reaction Conditions | Product (Tetrahydropyridazine Amino Acid Derivative) | Yield |
|---|---|---|---|---|
| N-Benzylidene-N'-(4-methylbenzoyl)hydrazine | N-Boc-dehydroalanine methyl ester | Acetonitrile, Reflux | Methyl 2-(tert-butoxycarbonylamino)-1,2,3,6-tetrahydro-1-(4-methylbenzoyl)-6-phenylpyridazine-2-carboxylate | Excellent |
| N-(4-Chlorobenzylidene)-N'-(4-methylbenzoyl)hydrazine | N-Boc-dehydroalanine methyl ester | Acetonitrile, Reflux | Methyl 2-(tert-butoxycarbonylamino)-6-(4-chlorophenyl)-1,2,3,6-tetrahydro-1-(4-methylbenzoyl)pyridazine-2-carboxylate | Excellent |
Electrocyclic Reactions
While less common than cycloadditions, dehydroalanine systems can participate in electrocyclic reactions. These reactions involve the formation or breaking of a single σ-bond within a single conjugated π-system. nih.gov For instance, strategies for peptide labeling have utilized the intramolecular tandem 6π electrocyclization of an azatriene Schiff base, which can be formed from related amino acid structures. nih.gov This indicates the potential for this compound derivatives, upon conversion to a suitable conjugated system, to undergo such ring-closing reactions.
Photochemical and Thermal Transformations of this compound Systems
The conjugated system of this compound is susceptible to both photochemical and thermal activation, leading to isomerizations, cyclizations, and bond cleavage.
Photochemical Transformations
The Mdha residue is often a primary site of transformation during the photodegradation of complex natural products like microcystins. researchgate.netnih.gov The unsaturated bond in the Mdha moiety is susceptible to attack by photochemically produced reactive intermediates. nih.gov This can lead to a variety of reactions, including bond cleavage and residue oxidation. researchgate.net
In synthetic systems, the photochemistry of N-acyl-α-dehydroarylalanine derivatives has been studied in detail. Upon irradiation in polar solvents like methanol, these compounds can undergo complex cyclization reactions. clockss.org The specific products formed are highly dependent on the nature of the substituents on the nitrogen and the aryl group. For example, N-acetyl-α-dehydro(phenyl)alanine amides can yield isoquinolines and 1-azetines, while replacing the amide with an ester can selectively produce isoquinoline (B145761) derivatives. clockss.org The introduction of larger aromatic systems, such as a phenanthryl group, can significantly enhance the efficiency of photocyclization to form dibenzo[f,h]isoquinoline or dihydrodibenzoquinolinone derivatives. clockss.org Furthermore, visible-light photoredox catalysis has emerged as a mild and selective method for the functionalization of dehydroamino acid residues. rsc.org
A fundamental photochemical process for unsaturated systems is E/Z isomerization. For α,β-unsaturated compounds, UV irradiation can promote the conversion from the typically more stable E isomer to the Z isomer, establishing a photostationary state. nih.govmdpi.com This process is reversible, with the Z isomer often reverting to the E isomer thermally. beilstein-journals.orglongdom.org
| Reactant | Irradiation Conditions | Solvent | Major Product(s) |
|---|---|---|---|
| (Z)-N-Acetyl-α-dehydro(phenyl)alaninamide | > 280 nm | Methanol | Isoquinoline and 1-Azetine derivatives |
| (Z)-N-Acetyl-α-dehydro(phenyl)alanine methyl ester | > 280 nm | Methanol | 3-Methoxycarbonyl-1-methylisoquinoline |
| (Z)-N-Acetyl-α-dehydro(9-phenanthryl)alanine tert-butyl ester | > 280 nm | Methanol | Dibenzo[f,h]isoquinoline derivative |
Thermal Transformations
Thermal conditions can also induce significant rearrangements in this compound systems. One key reaction is β-elimination. For example, attempts to synthesize N-tert-butyloxycarbonyl-N-methyl-O-benzylserine via methylation at room temperature can result in the formation of the this compound derivative as a major byproduct through thermal elimination. cdnsciencepub.com This indicates that precursors with a suitable leaving group at the β-position readily eliminate to form the α,β-unsaturated system under thermal influence.
Thermal Z → E isomerization is a characteristic reaction of many photoswitches and unsaturated systems. longdom.orgrsc.org For molecules containing a C=C double bond, the less stable Z isomer, often produced photochemically, will thermally revert to the more stable E isomer. mdpi.com The rate of this thermal isomerization is dependent on the solvent and temperature, and the activation energy for this process can be determined experimentally. longdom.orgmdpi.com For this compound, this intrinsic tendency towards the more stable geometric isomer is a key consideration in its synthesis and handling.
Spectroscopic and Advanced Analytical Methodologies for N Methyldehydroalanine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of molecules containing N-Methyldehydroalanine. mdpi.com Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to piece together the complex architecture of these natural products. nih.govsinica.edu.twresearchgate.net The complete assignment of proton and carbon resonances is a critical first step, often revealing the molecular environment of the Mdha residue and its neighboring amino acids. researchgate.net
Multi-dimensional NMR provides a powerful avenue for resolving spectral overlap and establishing connectivity between atoms, which is crucial for molecules as complex as microcystins. nationalmaglab.org These experiments expand the spectral information into two or more dimensions, revealing correlations between different nuclei.
Two-dimensional (2D) NMR techniques are fundamental for tracing the covalent framework of this compound derivatives.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.eduyoutube.com In the context of Mdha-containing peptides, COSY spectra are instrumental in identifying the spin systems of individual amino acid residues by revealing proton-proton correlations within each residue. sinica.edu.tw
HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear correlation experiment that shows correlations between protons and directly attached carbons (¹JCH coupling). sdsu.eduyoutube.com It is highly sensitive and allows for the direct assignment of a proton signal to its corresponding carbon atom. For Mdha derivatives, HSQC is vital for assigning the specific carbon signals of the dehydroalanine (B155165) moiety and other residues. core.ac.ukcore.ac.uknih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is critical for piecing together the different amino acid residues by showing connectivity across peptide bonds. For instance, it can show a correlation from an amide proton of one residue to the carbonyl carbon of the preceding residue, thus establishing the amino acid sequence. core.ac.uknih.govuio.no
The combined interpretation of COSY, HSQC, and HMBC data allows for the step-by-step assembly of the molecular structure. For example, in the structural elucidation of microcystin (B8822318) variants, these techniques were used to identify and connect the various amino acid spin systems, including the characteristic signals of the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-deca-4,6-dienoic acid) and Mdha residues. sinica.edu.twcore.ac.uknih.gov
Table 1: Application of 2D NMR Techniques in the Analysis of a Hypothetical Mdha-Containing Peptide Fragment
| NMR Technique | Information Gained | Example Application |
|---|---|---|
| COSY | Shows ³JHH correlations (proton-proton coupling) | Identifies the spin system of an Alanine (B10760859) residue adjacent to the Mdha by correlating the α-proton with the β-methyl protons. |
| HSQC | Shows ¹JCH correlations (direct proton-carbon attachment) | Assigns the ¹³C chemical shifts for the vinylic protons of the Mdha residue. |
| HMBC | Shows ²JCH and ³JCH correlations (long-range proton-carbon coupling) | Establishes the peptide bond between Mdha and an adjacent D-Alanine by showing a correlation from the D-Ala amide proton to the Mdha carbonyl carbon. |
While COSY, HSQC, and HMBC experiments define the covalent bonding of a molecule, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of atoms, which is essential for determining the three-dimensional structure and conformation. columbia.edunanalysis.com
The Nuclear Overhauser Effect (NOE) arises from dipole-dipole interactions between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. nanalysis.com
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is particularly useful for medium-sized molecules where the standard NOE may be zero or very weak. columbia.edu In ROESY spectra, the cross-peaks and diagonal peaks have opposite phases, which helps in their identification. columbia.edu This technique has been successfully applied to support the assignment of stereochemistry and to confirm the 3D solution structure of microcystins by observing correlations between amide protons and other parts of the molecule, consistent with established structural models. researchgate.netcore.ac.uknih.gov These analyses can reveal the spatial orientation of the Mdha side chain relative to the rest of the peptide ring. researchgate.net
Table 2: Conformational Insights from NOESY/ROESY in Mdha Research
| Technique | Key Information | Example Finding |
|---|---|---|
| NOESY | Detects through-space correlations for small or large molecules. columbia.edu | Observation of cross-peaks between the aromatic protons of a phenylalanine residue and the methyl protons of the Mdha residue, indicating a folded conformation where these groups are in close proximity. rsc.org |
| ROESY | Detects through-space correlations, effective for medium-sized molecules. columbia.edu | ROESY correlations between specific amide protons were consistent with the known saddle-shaped, compact structure of microcystin-LR, confirming the relative stereochemistry. researchgate.net |
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in non-crystalline or insoluble states, such as large protein assemblies, membrane-bound peptides, or amyloid fibrils. nih.govvanderwellab.org For Mdha-containing systems that are part of such large complexes, ssNMR can provide atomic-level information that is inaccessible to solution-state NMR.
By using techniques like Magic-Angle Spinning (MAS), ssNMR can average out the anisotropic interactions that cause broad lines in solid samples, leading to high-resolution spectra. vanderwellab.org Selective isotope labeling, where specific amino acids are enriched with ¹³C or ¹⁵N, is often employed to simplify the complex spectra of large biomolecules and to focus on specific regions, such as the Mdha residue and its immediate environment. nih.gov Studies have demonstrated the use of ssNMR to probe intermolecular contacts, for example, between an Mdha-containing inhibitor and lipid membranes, by observing NOESY cross-peaks that are only present when the sample is in a specific physical state (e.g., liquid-crystalline phase). rsc.org
Multi-Dimensional NMR for Structural Elucidation of this compound Derivatives
Mass Spectrometry (MS) Techniques in this compound Analysis
Mass spectrometry is a critical analytical tool that provides information about a molecule's mass and, through fragmentation, its structure. mdpi.com In the study of this compound, MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures containing Mdha derivatives like microcystins. lcms.cz
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition and confirming the molecular formula of a compound. mdpi.com Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for this purpose.
For novel or suspected Mdha-containing compounds, obtaining an accurate mass is a crucial step in their identification. For example, HR-ESI-TOF-MS (High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry) has been used to suggest the molecular formulae of new microcystin variants by matching the experimentally measured mass of the pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with a calculated mass to within a very small error margin (typically < 5 ppm). core.ac.uknih.gov This high accuracy allows researchers to distinguish between compounds with very similar nominal masses but different elemental compositions, thus providing strong evidence for the proposed structure before undertaking the more time-consuming full NMR elucidation. mdpi.com The combination of LC with HRMS/MS (tandem mass spectrometry) further allows for the determination of molecular formulae for both the intact precursor ion and its various fragment ions, adding another layer of confidence to the structural assignment. mdpi.commdpi.com
Table 3: Example of HRMS Data for an Mdha-Containing Peptide
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) | Deduced Molecular Formula |
|---|
This data is illustrative, based on findings for a microcystin variant containing a homotyrosine residue in addition to other standard and non-standard amino acids. core.ac.uk
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Sequence Determination
Tandem mass spectrometry (MS/MS) is an indispensable tool for sequencing peptides and characterizing post-translational modifications, including the presence of Mdha. mdpi.com In MS/MS, precursor ions are selected and subjected to fragmentation through methods like collision-induced dissociation (CID), with the resulting product ions being analyzed to reveal structural information. mdpi.com This technique has been extensively applied to the study of microcystins (MCs), a class of cyclic heptapeptides where Mdha is a common residue at position 7. scielo.org.mxresearchgate.netnih.gov
The fragmentation of Mdha-containing peptides follows distinct pathways that yield characteristic ions, aiding in its identification and localization within a peptide sequence. For instance, in the analysis of various microcystin congeners, a product ion with a mass-to-charge ratio (m/z) of 213 is frequently observed. mdpi.comosti.gov This ion is identified as the dipeptide fragment [Glu-Mdha+H]⁺, resulting from the cleavage of the peptide backbone linking glutamic acid (Glu) and Mdha. mdpi.com The detection of this specific fragment provides strong evidence for the presence and position of the Mdha residue adjacent to a glutamic acid residue. mdpi.commdpi.com
Another key fragmentation pattern involves the Adda residue, another non-standard amino acid found in microcystins. A dominant fragment ion at m/z 135 is often generated, corresponding to a portion of the Adda side chain, which helps to confirm the class of the compound being analyzed. mdpi.comscielo.org.mxnih.gov By analyzing the complete series of fragment ions, researchers can piece together the amino acid sequence. For example, in the analysis of MC-FAba, a fragment ion series starting from Adda′-Glu-Mdha (m/z 375) was used to deduce the full peptide sequence. mdpi.com The ability to differentiate Mdha-containing microcystins from isomers containing other residues like dehydrobutyrine (Dhb) can be challenging as they are isobaric, sometimes requiring additional techniques beyond standard CID for unambiguous identification. osti.gov
| Precursor Molecule Type | Characteristic Fragment Ion (m/z) | Inferred Structural Moiety | Source(s) |
| Microcystins (e.g., MC-LR, MC-LA) | 213 | [Glu-Mdha+H]⁺ | mdpi.comosti.gov |
| Microcystins | 135 | [phenyl-CH₂-CH(OCH₃)]⁺ (from Adda residue) | scielo.org.mxmdpi.com |
| Microcystins (e.g., MC-FAba) | 375 | Adda′-Glu-Mdha | mdpi.com |
Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Characterization
Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for investigating the conformational properties of molecules, including peptides containing Mdha. nih.govchemrxiv.org IM-MS separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution, a property known as the collision cross-section (CCS). chemrxiv.orgmdpi.com This additional dimension of separation allows for the differentiation of isomers (both constitutional and conformational) and provides insights into the three-dimensional structure of ions. mdpi.comnih.gov
For peptides, which can exist as a population of different conformers, IM-MS can reveal these conformational preferences. chemrxiv.org The technique is particularly valuable for studying intrinsically disordered proteins and peptides, which lack a stable tertiary structure. nih.gov When applied to Mdha-containing peptides, such as lanthipeptides, IM-MS can effectively separate constitutional isomers that may not be resolvable by conventional liquid chromatography. nih.gov For example, trapped ion mobility spectrometry (TIMS), a type of IM-MS, has been successfully used to distinguish between lanthipeptide isomers, highlighting its utility in complex peptide analysis. nih.gov
Furthermore, IM-MS can detect subtle changes in a peptide's conformation upon binding to other molecules. nih.govchemrxiv.org By measuring the CCS of a peptide in its free and bound states, researchers can identify conformational shifts induced by molecular interactions. nih.gov This capability positions IM-MS as a key tool for exploring the structural effects of the Mdha residue on peptide folding and its interactions with biological targets.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides detailed information about a molecule's structure by probing its molecular vibrations. europeanpharmaceuticalreview.com These two techniques are complementary: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in the molecule's polarizability. nih.gov Consequently, IR is particularly sensitive to polar functional groups like O-H and N-H, while Raman is effective for analyzing non-polar, symmetric bonds such as C=C and C-S. nih.govmdpi.com
Characteristic Vibrational Modes of the Dehydroalanine Moiety
The dehydroalanine moiety within the this compound residue possesses several characteristic vibrational modes that can be identified using IR and Raman spectroscopy. The presence of the C=C double bond is a key feature. Its stretching vibration gives rise to a characteristic band in the Raman spectrum. nih.gov Other important vibrations include the stretching of the carbonyl group (C=O) of the amide bond and the bending and stretching modes associated with the N-methyl and other amide groups.
In a study of an this compound analogue, N-acetyl-N-methyldehydroalanine N'-methylamide, specific vibrational modes were analyzed. The planarity resulting from the π-electron conjugation between the Cα=Cβ double bond and the C-terminal amide group is a key structural feature influencing its vibrational properties. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method | Notes |
| C=C Stretch | ~1650 - 1680 | Raman | Characteristic of the dehydro- (B1235302) moiety. |
| Amide I (C=O Stretch) | ~1630 - 1680 | IR, Raman | Sensitive to conformation and hydrogen bonding. |
| Amide II (N-H Bend, C-N Stretch) | ~1510 - 1570 | IR | Strong in IR, weak in Raman for secondary amides. |
| C-N Stretch (N-methyl) | ~1100 - 1300 | IR, Raman | Associated with the N-methyl group. |
Conformational Studies via Vibrational Spectroscopy of this compound
Vibrational spectroscopy can be employed to study the conformational preferences of peptides containing this compound. The frequencies of certain vibrational modes, particularly the Amide I band, are sensitive to the secondary structure and local conformation of the peptide backbone.
Research on this compound derivatives has shown that the residue has a significant influence on the conformation of the adjacent peptide bond. Specifically, the this compound residue promotes a cis configuration of the N-terminal tertiary amide bond. researchgate.net This preference is attributed to the stabilizing effect of π-electron conjugation that arises from the planar arrangement of the Cα=Cβ double bond and the amide group. researchgate.net This unique feature, where the dehydroamino acid structure encourages a cis-amide bond, is a critical aspect of its structural chemistry that can be investigated and confirmed using vibrational techniques. researchgate.net
X-ray Crystallography and Diffraction Studies
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline molecule. uhu-ciqso.esoxcryo.com By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to calculate the positions of individual atoms, as well as bond lengths and angles, with high precision. oxcryo.comaps.org
Single-Crystal X-ray Diffraction for Absolute Configuration Determination of this compound Analogues
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. This technique has been successfully applied to analogues of this compound, providing unambiguous proof of their stereochemistry and detailed conformational data.
For example, the absolute configuration of verrucosamide, a cytotoxic natural product containing an this compound residue, was determined using single-crystal X-ray analysis. core.ac.uk In another detailed study, the crystal structure of N-acetyl-Δ(Me)Ala-NHMe, a close analogue, was solved. researchgate.net The analysis revealed that the molecule adopts a cis arrangement of the N-terminal amide bond and provided precise measurements of the torsional angles (phi, φ and psi, ψ) that define the backbone conformation. researchgate.net The planarity of the dehydroalanine system was also confirmed, with the atoms of the Cα=Cβ double bond and the C-terminal amide group lying in the same plane. researchgate.net
| Compound | Space Group | Unit Cell Dimensions (Å) | Key Torsional Angles (φ, ψ) | Source(s) |
| Ac-Δ(Me)Ala-NHMe | P2₁/n | a = 8.878, b = 9.940, c = 10.970 | 94.6°, -1.7° | researchgate.net |
Chromatographic Hyphenated Techniques for Mixture Analysis
Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures containing this compound.
LC-MS and GC-MS for Reaction Mixture Analysis and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for analyzing reaction mixtures and assessing the purity of compounds containing the this compound moiety. Given that Mdha is a key residue in over 180 variants of microcystin toxins, these methods have been extensively developed for their detection and quantification. nih.govnih.gov
LC-MS Analysis: LC-MS, particularly with reversed-phase columns (e.g., C18), is the most common and sensitive method for the direct analysis of Mdha-containing peptides like microcystins. sinica.edu.twmdpi.com It allows for the separation of different variants from a complex mixture, such as a cyanobacterial bloom extract, followed by their identification and quantification based on mass-to-charge (m/z) ratio and fragmentation patterns. acs.orgnih.gov High-performance liquid chromatography (HPLC) coupled with UV detection is often used for purity checks, but LC-MS offers superior sensitivity and specificity, with detection limits for microcystins reaching the low nanogram-per-liter range. mdpi.com Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) further enhance resolution and speed of analysis. nih.gov
Table 2: Example LC-MS Conditions for Analysis of this compound-Containing Microcystins
| Parameter | Condition | Reference |
|---|---|---|
| Column | Shim-pack VP-ODS (2.0 mm I.D. x 150 mm) | mdpi.com |
| Mobile Phase A | 0.05% Trifluoroacetic acid in Water | mdpi.com |
| Mobile Phase B | Acetonitrile (B52724) | mdpi.com |
| Gradient | 10% B (0-15 min) -> 40% B (35-45 min) | mdpi.com |
| Flow Rate | 0.2 mL/min | mdpi.com |
| Ionization Mode | Positive Electrospray (ESI+) | mdpi.com |
| Monitored Ions (SIM) | e.g., m/z 519.8 (for MC-RR), m/z 523.3 (for MC-YR) | mdpi.com |
GC-MS Analysis: GC-MS is a powerful tool but is generally used for indirect analysis of Mdha-containing peptides due to their non-volatile nature. sinica.edu.tw Analysis typically requires a preliminary hydrolysis step to break the peptide into its constituent amino acids, followed by derivatization to make them volatile for GC analysis. sinica.edu.twresearchgate.net An alternative approach for total microcystin analysis involves chemical oxidation of the toxin to produce 2-methyl-3-methoxy-4-phenylbutyric acid (MMPB), a volatile marker derived from the unique Adda amino acid, which is then quantified by GC-MS. rsc.orgsinica.edu.tw This method provides a measure of the total microcystin content rather than analyzing individual variants.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination of this compound Adducts
Chiral chromatography is essential for separating enantiomers and determining the stereochemical outcome of asymmetric reactions. In the context of this compound, this is applied in two main areas: determining the absolute configuration of constituent amino acids in natural products and assessing the enantiomeric excess (ee) of synthetic adducts.
The Michael addition of nucleophiles to dehydroalanine derivatives is a key reaction for creating new chiral amino acids. nih.govacs.org Following such a synthetic transformation, chiral HPLC is the method of choice for determining the enantiomeric excess of the resulting adduct. nih.gov This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. The relative area of the two peaks in the chromatogram is used to calculate the ee. libretexts.org
Table 3: Chiral Chromatography Approaches for Dehydroalanine-Related Compounds
| Technique | Application | Methodology | Reference |
|---|---|---|---|
| Chiral HPLC | Determination of ee for synthetic Michael adducts of dehydroalanine. | Direct separation on a chiral stationary phase (e.g., Chiralcel OD-3R). The dr and ee values are determined from NMR and HPLC analysis, respectively. | rsc.orgnih.gov |
| Chiral GC-MS | Determination of the absolute configuration of amino acids in hydrolyzed microcystins. | Acid hydrolysis of the peptide, followed by derivatization (e.g., with pentafluoropropionic anhydride/isopropyl alcohol) and separation on a chiral capillary column (e.g., Chirasil-Val). | sinica.edu.twresearchgate.net |
| Chiral HPLC-MS (Indirect) | Determination of amino acid chirality in hydrolyzed peptides. | Derivatization with a chiral reagent (e.g., Marfey's reagent, FDAA) to form diastereomers, which are then separated on a standard achiral C18 column and analyzed by LC-MS. | acs.orgacs.org |
For natural products like microcystins, determining the chirality of the constituent amino acids is crucial for full structural elucidation. Since this compound itself is achiral, this analysis focuses on the other chiral amino acid residues within the peptide. The standard method involves complete acid hydrolysis of the peptide, followed by derivatization of the resulting amino acid mixture. sinica.edu.twresearchgate.net The derivatized amino acids are then analyzed by GC-MS using a chiral column, which separates the D and L enantiomers of each amino acid, allowing for their definitive assignment. sinica.edu.twresearchgate.net This confirms, for example, the presence of D-Alanine or D-Glutamic acid in the microcystin structure. researchgate.net
Computational and Theoretical Investigations of N Methyldehydroalanine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have been instrumental in providing a detailed understanding of the electronic configuration and ground state properties of N-methyldehydroalanine and its derivatives. These methods offer insights into the molecule's intrinsic reactivity and stability.
Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration
Density Functional Theory (DFT) has been employed to investigate the conformational preferences and electronic properties of this compound derivatives. Theoretical studies on model compounds such as N-acetyl-N-methyl-α,β-dehydroalanine N'-methylamide have revealed a notable tendency for the methylated amide bond to adopt a cis configuration. researchgate.net This preference is attributed to the π-electron conjugation arising from the planar arrangement of the Cα=Cβ double bond and the C-terminal amide group, which provides additional stabilization to the cis conformer. researchgate.net
DFT calculations are crucial for determining various ground state properties that dictate the molecule's behavior. While specific values for isolated this compound are not extensively documented in readily available literature, typical parameters derived from such calculations for analogous systems include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry. Furthermore, analysis of the electronic configuration through DFT can elucidate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.
| Property Investigated | Primary Finding | Theoretical Basis |
|---|---|---|
| Amide Bond Configuration | Significant preference for the cis arrangement of the N-terminal methylated amide bond. researchgate.net | Stabilization from π-electron conjugation between the double bond and the amide group. researchgate.net |
| Molecular Conformation | The overall conformation is stabilized by intramolecular hydrogen bonds in certain arrangements. researchgate.net | Energetic favorability of specific phi (φ) and psi (ψ) dihedral angles. researchgate.net |
Ab Initio Methods for High-Accuracy Calculations of this compound
For higher accuracy in determining the energetic and structural properties of this compound, ab initio methods are utilized. These methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a more rigorous description of the molecular system. Theoretical studies on this compound analogues have incorporated ab initio calculations to complement findings from DFT. researchgate.net These high-level calculations are particularly important for accurately predicting the relative energies of different conformers and for understanding the subtle electronic effects that govern the molecule's structure and reactivity. For instance, ab initio methods can provide precise values for rotational barriers around key single bonds, offering a deeper understanding of the molecule's flexibility.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational dynamics of this compound-containing peptides over time, providing insights that are complementary to the static picture offered by quantum chemical calculations.
Solvation Effects on this compound Conformation and Reactivity
The surrounding solvent environment can have a profound impact on the conformation and reactivity of this compound. MD simulations incorporating explicit solvent molecules are essential for capturing these effects. Solvation can influence the equilibrium between different conformers by stabilizing certain arrangements through interactions such as hydrogen bonding with water molecules. For instance, the conformational preferences of the peptide backbone and the orientation of side chains in this compound-containing peptides can differ significantly between vacuum and aqueous solution. These simulations are critical for understanding the behavior of this compound in a biological context, where it is surrounded by water.
Reaction Mechanism Elucidation Through Computational Methods
Computational methods have been pivotal in elucidating the reaction mechanisms involving this compound, particularly its role in the covalent modification of proteins. The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack.
A key reaction of this compound, especially in the context of microcystin (B8822318) toxicity, is its covalent bonding to cysteine residues in proteins such as protein phosphatases. nih.gov This occurs via a Michael-type addition, where the thiol group of cysteine acts as a nucleophile, attacking the β-carbon of the this compound residue. nih.gov Computational studies have been employed to model this reaction, calculating the energy barriers and identifying the transition state structures. These investigations have provided a molecular-level understanding of how microcystins irreversibly inhibit protein phosphatases, a critical aspect of their biological activity.
| Reaction Type | Reactants | Key Computational Finding |
|---|---|---|
| Michael Addition | This compound residue and Cysteine residue | Elucidation of the reaction pathway for covalent bond formation, which is crucial for the inhibitory action of toxins containing this amino acid. nih.gov |
Transition State Localization and Energy Barrier Calculations for this compound Reactions
A fundamental aspect of understanding any chemical reaction is the characterization of its transition state (TS) and the associated energy barrier (activation energy). These parameters govern the kinetics of the reaction. For this compound, the most studied reaction is the covalent Michael addition of cysteine thiols. Quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods are employed to model this process.
Computational studies have confirmed that the reaction proceeds via a Michael-type addition, where the sulfur atom of a deprotonated cysteine (thiolate) attacks the β-carbon of the Mdha residue. researchgate.net Theoretical calculations are used to locate the geometry of the transition state along the reaction coordinate and to determine the energy barrier that must be overcome for the reaction to occur.
Detailed computational models have been developed to investigate this reaction. For instance, in the context of microcystin toxicity, the covalent modification of cysteine residues in protein phosphatases by the Mdha moiety has been modeled. These studies have calculated the energy barriers for different potential pathways. One such study, modeling the solvent-assisted proton transfer pathway, calculated a high energy barrier of 21.9 kcal/mol for the reaction involving a water molecule. researchgate.net Such calculations are critical for understanding the reaction's feasibility and rate under physiological conditions. The choice of computational method, such as Density Functional Theory (DFT) with an appropriate functional and basis set, is crucial for obtaining accurate energy barriers.
Table 1: Calculated Energy Barrier for the Michael Addition of Cysteine to this compound (in Microcystin)
| Reaction Pathway Description | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |
| Solvent (Water) Assisted Proton Transfer and Enol Formation | QM/MM | 21.9 | researchgate.net |
This table presents a calculated energy barrier for a specific modeled reaction pathway of this compound within a microcystin structure. The energy barrier can vary depending on the specific reactants, environment, and computational method used.
Virtual Screening and Catalyst Design Principles for this compound Transformations
Beyond understanding its intrinsic reactivity, computational methods are instrumental in designing catalysts and screening for molecules that can modulate the transformations of this compound. The principles of computational catalyst design, particularly for Michael additions, are directly applicable to Mdha.
Virtual screening involves the use of computational techniques to search large libraries of virtual compounds for those that are likely to have a desired biological or chemical effect. In the context of Mdha, one could screen for catalysts that either promote or inhibit its reaction with thiols. This is achieved by docking potential catalyst molecules to the Mdha-thiol complex and calculating binding affinities and the catalyst's effect on the reaction's transition state energy.
The design of novel catalysts for this compound transformations is guided by several key principles rooted in computational chemistry:
Transition State Stabilization: An effective catalyst functions by lowering the energy of the transition state. Computational modeling allows for the design of molecules that have a shape and electronic distribution complementary to the transition state of the Mdha Michael addition.
Substrate Activation: Catalysts can be designed to increase the electrophilicity of the Mdha β-carbon or the nucleophilicity of the reacting thiol. This can be modeled by calculating how the electronic properties (e.g., atomic charges, molecular orbitals) of the reactants are altered upon interaction with the potential catalyst.
Data-Driven Design: Modern approaches integrate computational data with machine learning. By calculating transition state structures and energy barriers for a range of reactions involving Michael acceptors similar to Mdha, datasets can be created to train models that predict catalyst performance. This allows for the rapid in silico evaluation of novel catalyst designs before their synthesis.
While specific virtual screening studies for catalysts targeting this compound are not extensively documented, the established computational frameworks for designing catalysts for Michael additions provide a clear roadmap for future research in this area.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For this compound, QSAR models can be developed to predict how its reactivity towards nucleophiles like thiols changes with modifications to its structure or the structure of the reacting nucleophile.
Predictive Models for Reactivity Trends Across this compound Derivatives
The development of a predictive QSAR model for the reactivity of this compound derivatives would involve several key steps:
Data Set Assembly: A series of Mdha derivatives with varying substituents would be synthesized or computationally designed. Their reactivity, typically in the form of reaction rate constants with a standard thiol like glutathione (B108866), would be measured experimentally.
Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated. These are numerical values that encode different aspects of the molecule's structure and electronic properties. For Mdha reactivity, relevant descriptors would likely include:
Electronic Descriptors: Atomic charges on the α and β carbons, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) (as this orbital is involved in accepting electrons from the nucleophile), and dipole moment.
Steric Descriptors: Molecular volume, surface area, and specific parameters describing the size of substituents.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.
Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), would be used to build an equation that correlates the descriptors with the observed reactivity. The model's predictive power would then be rigorously validated using statistical techniques like cross-validation and by testing it on a set of compounds not used in the model's construction.
Such a validated QSAR model would be a valuable tool for predicting the reactivity of novel, unsynthesized Mdha derivatives, thereby guiding the design of molecules with specific covalent binding properties.
Substituent Effects on this compound Transformations
The reactivity of the α,β-unsaturated system in this compound is highly sensitive to the electronic effects of substituents on the molecule. Computational studies can systematically investigate these substituent effects to provide a detailed understanding of the structure-reactivity relationship.
By computationally modeling a series of Mdha derivatives with different electron-donating and electron-withdrawing groups, it is possible to quantify the impact of these substituents on the molecule's reactivity. For example, placing an electron-withdrawing group elsewhere on a peptide containing Mdha could increase the partial positive charge on the β-carbon, making it more electrophilic and thus more reactive towards nucleophiles. Conversely, an electron-donating group would be expected to decrease its reactivity.
These effects can be quantified by calculating changes in the aforementioned molecular descriptors (e.g., LUMO energy, atomic charges). A lower LUMO energy generally correlates with higher reactivity for a Michael acceptor. The results of these computational analyses can be summarized in tables that correlate substituent properties (like the Hammett parameter, σ) with calculated reactivity descriptors.
Table 2: Hypothetical Substituent Effects on Calculated Reactivity Descriptors for a Model Dehydroalanine (B155165) System
| Substituent (R) at a distal position | Hammett Parameter (σ) | Calculated LUMO Energy (eV) | Calculated Charge on β-Carbon (arbitrary units) | Predicted Reactivity Trend |
| -NO₂ (Electron-withdrawing) | +0.78 | -1.5 | +0.35 | Increased |
| -Cl (Electron-withdrawing) | +0.23 | -1.2 | +0.32 | Slightly Increased |
| -H (Reference) | 0.00 | -1.0 | +0.30 | Baseline |
| -CH₃ (Electron-donating) | -0.17 | -0.8 | +0.28 | Decreased |
| -OCH₃ (Electron-donating) | -0.27 | -0.7 | +0.27 | Decreased |
This table is illustrative and presents a hypothetical trend for a generic dehydroalanine-containing molecule. The actual values would depend on the specific molecular structure and the computational methods employed.
Through these computational and theoretical investigations, a comprehensive, quantitative understanding of the chemical behavior of this compound can be achieved, paving the way for its strategic use or inhibition in various biochemical contexts.
N Methyldehydroalanine in Natural Product Chemistry and Biosynthesis Research
Occurrence and Isolation Methodologies of N-Methyldehydroalanine-Containing Natural Products
This compound is primarily found as a constituent of cyclic peptides synthesized by microorganisms, particularly cyanobacteria. nih.govwikipedia.org The most prominent examples are the microcystins, a large family of potent hepatotoxins produced by freshwater cyanobacteria. nih.govwikipedia.orgresearchgate.net Genera known to produce microcystins include Microcystis, Anabaena, Planktothrix, and Nostoc. nih.govwikipedia.orgresearchgate.net Microcystins are cyclic heptapeptides with the general structure cyclo-(D-Ala-L-X-D-MeAsp-L-Z-Adda-D-γ-Glu-Mdha), where X and Z represent variable L-amino acids. nih.govacs.org The presence of Mdha is a characteristic feature of many of the over 250 reported microcystin (B8822318) variants. wikipedia.orgpjoes.comnih.gov
While predominantly microbial, an interesting case of an Mdha-containing natural product is FR900359, a cyclic depsipeptide initially isolated from the plant Ardisia crenata. rsc.org However, further investigation revealed that FR900359 is not produced by the plant itself but by an unculturable symbiotic bacterium, Candidatus Burkholderia crenata, which resides in the plant's leaves. rsc.org This highlights that the origin of complex natural products found in plants can be microbial symbionts. rsc.org
Table 1: Examples of this compound-Containing Natural Products and Their Sources
| Natural Product | Class | Producing Organism(s) | Natural Source |
| Microcystins (e.g., MC-LR) | Cyclic Heptapeptide (B1575542) | Microcystis aeruginosa, Planktothrix, Anabaena, Nostoc | Freshwater Cyanobacteria nih.govwikipedia.org |
| FR900359 | Cyclic Depsipeptide | Candidatus Burkholderia crenata | Symbiont of the plant Ardisia crenata rsc.org |
The isolation of Mdha-containing peptides from their natural sources follows established protocols for natural product purification, often tailored to the specific compound family. For microcystins, a common initial step involves the extraction of dried cyanobacterial cell mass with an aqueous-methanolic solvent. acs.orgnih.gov
Following extraction, a prepurification step is typically employed to remove bulk impurities. This is frequently achieved using solid-phase extraction (SPE) with a C18-functionalized stationary phase, which retains the relatively hydrophobic peptides while allowing more polar compounds to pass through. acs.orgnih.gov
The final purification to obtain pure Mdha-containing peptides in milligram quantities is almost universally accomplished using preparative High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov Reversed-phase HPLC, again utilizing a C18 column, is standard. The separation is based on the differential partitioning of the peptides between the nonpolar stationary phase and a polar mobile phase, typically a gradient of water and acetonitrile (B52724) or methanol, often with a trifluoroacetic acid (TFA) modifier to improve peak shape. The fractions corresponding to the desired peptides are collected, and the solvent is removed to yield the purified compound.
Biosynthetic Pathways Involving this compound
The biosynthesis of this compound is not a standalone process but is integrated into the larger assembly line of the parent peptide. It occurs post-translationally in the context of ribosomally synthesized and post-translationally modified peptides (RiPPs) or, more commonly for Mdha, within the modular enzymatic complexes of nonribosomal peptide synthetases (NRPS). nih.govrsc.org
The formation of the dehydroalanine (B155165) (Dha) backbone, the precursor to Mdha, is a key post-translational modification in the biosynthesis of many peptide natural products, including the well-studied lantibiotics. rsc.orgnih.gov
Dehydroalanine residues are generated from proteinogenic amino acids, typically L-serine or L-cysteine, that are incorporated into a precursor peptide. rsc.orgwikipedia.org The primary mechanism is an elimination reaction. In the case of serine, this involves the enzymatic dehydration (loss of water). wikipedia.orgrsc.org For cysteine, it is the elimination of the thiol group (loss of hydrogen sulfide). wikipedia.org
An alternative and efficient biological strategy involves a two-step process where the hydroxyl group of a serine or threonine residue is first phosphorylated by a kinase enzyme, using ATP. rsc.org The resulting phospho-serine/threonine is a much better leaving group, and its elimination to form the dehydroamino acid can then be facilitated by an enzyme or even occur spontaneously. rsc.orgrsc.org
In the context of microcystin biosynthesis, the entire process is orchestrated by a massive, multifunctional enzyme complex known as microcystin synthetase, which is encoded by the mcy gene cluster. nih.govmdpi.com This system is a hybrid of nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules. nih.govnih.gov
The formation of the Mdha residue is a two-part process: the creation of a dehydroalanine (Dha) residue followed by its N-methylation.
Dehydroalanine Formation: The Dha moiety is derived from L-serine. The mcy gene cluster contains genes encoding the necessary enzymatic domains for this transformation. The serine residue is first activated and loaded onto the NRPS machinery. A specific dehydratase domain, or a domain with dehydratase activity (such as that encoded by mcyI), then catalyzes the elimination of water from the serine side chain to form the α,β-unsaturated Dha residue. nih.govbiorxiv.org
N-Methylation: The subsequent N-methylation of the Dha residue is catalyzed by a dedicated N-methyltransferase (MT) domain. smolecule.com In the microcystin pathway, the gene mcyJ is believed to encode an S-adenosylmethionine (SAM)-dependent methyltransferase responsible for this step. biorxiv.orgsmolecule.com This MT domain transfers a methyl group from the cofactor SAM to the α-amino group of the newly formed Dha residue, completing the biosynthesis of this compound within the growing peptide chain. smolecule.com
Table 2: Key Enzymatic Steps and Genes in this compound Biosynthesis (Microcystin Example)
| Biosynthetic Step | Precursor | Product | Key Enzyme/Domain | Gene (putative) | Cofactor |
| Dehydration | L-Serine | Dehydroalanine (Dha) | Dehydratase | mcyI biorxiv.org | - |
| N-Methylation | Dehydroalanine (Dha) | This compound (Mdha) | N-Methyltransferase (MT) | mcyJ biorxiv.orgsmolecule.com | S-adenosylmethionine (SAM) |
Role of this compound as a Biosynthetic Intermediate
This compound (Mdha) is a non-proteinogenic amino acid that serves as a crucial biosynthetic intermediate, most notably in the production of microcystins, a class of cyclic heptapeptide hepatotoxins produced by various cyanobacteria like Microcystis, Planktothrix, and Anabaena. nih.govwikipedia.org These toxins are synthesized by large, multifunctional enzyme complexes known as nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are encoded by the microcystin (mcy) gene cluster. mdpi.compnas.org
The general structure of microcystin is cyclo(-D-Ala¹-L-X²-D-MeAsp³-L-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷), where Mdha occupies position 7. mdpi.com Its biosynthesis is a post-translational modification that occurs on the NRPS assembly line. wikipedia.org The process is initiated by the McyA module of the NRPS complex. The first adenylation (A) domain of McyA (McyA-A1) typically recognizes and activates L-serine. dergipark.org.tr Following activation, an N-methyltransferase (NMT) domain catalyzes the methylation of the serine residue. Subsequently, the N-methylserine intermediate is thought to undergo an enzyme-mediated dehydration to form the final this compound residue, which is then incorporated into the growing peptide chain. mdpi.comdergipark.org.trcdnsciencepub.com Some research also points to the possibility of L-MeSer (L-methylserine) itself being a precursor that is later dehydrated to Mdha. mdpi.com The incorporation of Mdha is a key step in forming the final, biologically active cyclic peptide.
| Enzyme/Domain | Gene | Function in Mdha Biosynthesis | Precursor | Product |
| Adenylation Domain (A1) | mcyA | Recognizes and activates L-Serine. dergipark.org.tr | L-Serine | Activated L-Serine |
| N-Methyltransferase (NMT) Domain | mcyA | Methylates the activated serine residue. dergipark.org.tr | L-Serine | N-Methylserine |
| Dehydratase (putative) | mcy cluster | Catalyzes the elimination of water from N-methylserine. mdpi.comdergipark.org.tr | N-Methylserine | This compound |
Enzymatic Transformations of this compound Residues
The dehydroalanine motif, including its N-methylated form, is a reactive handle that can undergo further enzymatic transformations, leading to structural diversity in natural products. These transformations include reduction, hydration, and ligation-type reactions.
The unsaturated Cα=Cβ bond in dehydroamino acids is susceptible to enzymatic reduction and hydration.
Reduction: Dehydroamino acid reductases (dhAARs) are enzymes that catalyze the stereospecific reduction of dehydroamino acids to introduce D-amino acid residues into peptides. For example, the reductase NpnJ, an enzyme involved in lanthipeptide biosynthesis, uses NADPH to reduce a dehydroalanine (Dha) residue to a D-alanine residue. acs.org This enzymatic step is a key strategy in the biosynthesis of peptides containing D-amino acids, which are important for biological activity and stability. psu.edu While this has been demonstrated for Dha, similar enzymatic logic could apply to N-methylated variants.
Hydration and Conjugation: The electrophilic nature of the dehydroalanine double bond makes it a target for nucleophilic attack, a process that can be enzyme-mediated. wikipedia.org In detoxification pathways, the this compound residue of microcystin-LR is conjugated to the tripeptide glutathione (B108866). biologists.com This reaction, catalyzed by glutathione S-transferase (GST), proceeds via nucleophilic attack of the glutathione thiol onto the terminal methylene (B1212753) group of Mdha. This conjugation renders the toxin less toxic and more hydrophilic, facilitating its excretion. biologists.com While this is a detoxification reaction rather than a biosynthetic one, it exemplifies the enzymatic reactivity of the Mdha residue. The non-enzymatic hydrolysis of dehydroalanine to pyruvate (B1213749) and an amine (methylamine in the case of Mdha) is also a known reaction. wikipedia.orgsmolecule.com
| Enzyme | Reaction Type | Substrate Moiety | Product Moiety | Biological Context |
| Dehydroalanine Reductase (e.g., NpnJ) | Reduction | Dehydroalanine (Dha) | D-Alanine | Lanthipeptide biosynthesis acs.org |
| Glutathione S-Transferase (GST) | Conjugation (Hydration) | This compound (Mdha) | Glutathione-Mdha adduct | Detoxification of microcystins biologists.com |
While specific ligases or isomerases that act on a pre-formed this compound residue are not well-characterized, enzymes exist that utilize the reactivity of the parent dehydroalanine motif in ligation-like reactions and are structurally targeted by dehydroalanine-containing inhibitors.
Ligation Activity: In the biosynthesis of lantibiotics, a class of polycyclic peptide antibiotics, lanthionine (B1674491) bridges are formed through the enzyme-mediated addition of a cysteine thiol to a dehydroalanine residue. rsc.orgrsc.org This intramolecular cyclization, catalyzed by enzymes such as LanC lanthionine synthetases, can be considered a ligation reaction that creates the characteristic thioether cross-links of these natural products. This process is crucial for the structure and antibiotic activity of molecules like nisin. rsc.org
Isomerase Inhibition: Peptide isomerases (or epimerases) catalyze the conversion between L- and D-amino acids within a peptide chain. The mechanism is believed to proceed through a planar carbanionic intermediate. nih.gov Because the α-carbon of dehydroalanine is already sp²-hybridized and planar, peptides containing this residue can act as potent inhibitors of these enzymes. For instance, a dehydroalanine-containing peptide was found to be a powerful inhibitor of the peptide epimerase from the venom of the funnel web spider, Agelenopsis aperta, by mimicking the geometry of the enzymatic transition state. nih.gov This demonstrates a key structure-function relationship between the dehydroalanine motif and isomerase activity.
Structural and Conformational Impact of this compound Residues in Natural Peptides
The presence of a Cα=Cβ double bond in dehydroamino acid residues, including this compound, has profound consequences for the local and global conformation of peptides.
However, studies on model compounds of this compound present a more nuanced picture. Theoretical and crystallographic analyses of N-acetyl-N-methyl-α,β-dehydroalanine N'-methylamide show that the N-methylated amide bond has a considerable tendency to adopt the cis configuration. researchgate.netresearchgate.net Compared to its non-methylated counterpart (dehydroalanine), which acts as a conformational stiffener, this compound is considered a "conformational flexibilizer." researchgate.net This suggests that in the context of small, cyclic peptides, the Mdha residue may impart the necessary conformational flexibility for biological action. researchgate.net
The conformational constraints imposed by dehydroamino acids make them potent inducers of specific secondary structures. The introduction of these residues into a peptide sequence can promote the folding of the backbone to form β-turns and helical structures. rsc.org For example, peptides containing (Z)-dehydrophenylalanine are known to stabilize β-turn conformations even in short peptides. capes.gov.br
N Methyldehydroalanine As a Building Block in Complex Molecule Synthesis
Asymmetric Synthesis Using N-Methyldehydroalanine Scaffolds
The prochiral nature of the this compound backbone makes it an attractive starting point for asymmetric synthesis. libretexts.org The Cα=Cβ double bond is susceptible to a variety of transformations that can introduce new stereocenters with high levels of control. Methodologies for the asymmetric synthesis of chiral amino acids from dehydroamino acid precursors are well-established, with catalytic asymmetric hydrogenation being a prominent example. sioc-journal.cnchinesechemsoc.org These strategies leverage chiral catalysts or auxiliaries to transform the planar, achiral dehydroamino acid scaffold into complex, stereochemically defined chiral molecules.
Chiral Pool Approaches Utilizing this compound
While this compound itself is achiral, it serves as an excellent substrate in synthesis strategies that employ chiral auxiliaries, which are often derived from the natural chiral pool. A chiral auxiliary is a stereogenic compound that is temporarily attached to an achiral substrate to direct a stereoselective reaction. numberanalytics.comwikipedia.org After the desired chiral center has been created, the auxiliary is removed, yielding an enantiomerically enriched product.
One prominent strategy involves the use of Ni(II) Schiff base complexes derived from a dehydroamino acid and a chiral ligand. For instance, the complex formed between a dehydroamino acid derivative and the chiral auxiliary (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide ((S)-BPB) has been used to achieve the asymmetric synthesis of various amino acids. bohrium.com In this approach, the metal complex holds the dehydroalanine (B155165) substrate in a rigid, defined conformation, allowing a nucleophile to attack the Cβ atom from a specific face, thereby inducing high diastereoselectivity. Subsequent removal of the chiral ligand and the metal affords the chiral amino acid derivative.
Another widely used class of chiral auxiliaries are Oppolzer's camphorsultams, which are derived from the naturally occurring chiral molecule camphor. researchgate.net These auxiliaries can be attached to a dehydroalanine precursor to control the stereochemical outcome of reactions such as alkylations and cycloadditions. The bulky camphor-based structure effectively shields one face of the molecule, forcing reagents to approach from the less hindered side and thus creating new stereocenters with high predictability. researchgate.net
Enantioselective Transformations of this compound to Chiral Amino Acid Derivatives
Direct enantioselective catalysis on the this compound scaffold provides a more atom-economical route to chiral amino acid derivatives, as it avoids the attachment and removal of a stoichiometric chiral auxiliary. Key transformations include asymmetric hydrogenation and asymmetric conjugate additions.
Asymmetric Hydrogenation: This is one of the most effective methods for producing chiral amino acids from their dehydro precursors. sioc-journal.cn Chiral transition-metal catalysts, typically based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands, can hydrogenate the C=C double bond with exceptional enantioselectivity. chinesechemsoc.orgrsc.org For example, the asymmetric hydrogenation of cyclic dehydroamino acid derivatives using a Rh-ArcPhos catalyst has been shown to produce α-acylamino-β-alkyl tetrahydropyranones with two adjacent chiral centers in up to 96% enantiomeric excess (ee). rsc.org Similarly, rhodium complexes with amino-phosphine-phosphinite ligands have been used to hydrogenate prochiral dehydroamino acid precursors with enantioselectivities of 70-90% ee. nih.gov
Asymmetric Michael Addition: The electrophilic Cβ atom of the this compound scaffold is an excellent Michael acceptor. Organocatalysis has emerged as a powerful tool for enantioselective conjugate additions to dehydroalanine derivatives. For example, a bifunctional primary amine-thiourea catalyst can activate both a ketone donor (via enamine formation) and the dehydroalanine acceptor (via hydrogen bonding), facilitating a direct, highly diastereoselective and enantioselective Michael addition. nih.gov Isothiourea catalysts have also been successfully employed for the enantioselective addition of pronucleophiles to α,β-unsaturated esters, a reaction class that includes dehydroalanine derivatives. rsc.org These reactions can generate products with contiguous stereocenters, including challenging quaternary centers, in good yields and high stereoselectivities. nih.govrsc.org
| Transformation | Substrate Type | Catalyst/Auxiliary | Selectivity (ee/de) | Reference |
| Asymmetric Hydrogenation | Cyclic dehydroamino acid derivative | Rh-ArcPhos | up to 96% ee | rsc.org |
| Asymmetric Hydrogenation | Prochiral dehydroamino acid precursor | Rh-aminophosphine-phosphinite | 70-90% ee | nih.gov |
| Asymmetric Michael Addition | N-Phthaloyl-dehydroalanine methyl ester | Primary amine-thiourea | up to 99% ee, >20:1 dr | nih.gov |
| Asymmetric Michael Addition | Dehydroalanine Ni(II) complex | (S)-BPB ligand | >90% de | bohrium.com |
Peptide and Peptidomimetic Chemistry with this compound
The incorporation of this compound into peptides is of significant interest due to its presence in natural products and its ability to impart conformational constraints. The double bond reduces the flexibility of the peptide backbone, which can be advantageous for designing peptidomimetics that mimic specific protein structures or turns. rsc.orgmdpi.com However, its synthesis within a peptide sequence presents unique challenges compared to standard amino acids.
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
Directly coupling a protected this compound monomer during standard solid-phase peptide synthesis (SPPS) is often inefficient. The coupling of N-methylated amino acids, in general, is notoriously difficult due to steric hindrance, often resulting in low yields. researchgate.netlookchem.com Consequently, indirect, on-resin methods are typically employed to introduce the Mdha residue.
A common and effective strategy is the late-stage, post-translational modification of a suitable precursor amino acid already incorporated into the peptide chain. rsc.org The most frequent methods involve β-elimination from either a serine or cysteine derivative.
From Cysteine: A peptide containing an N-methylcysteine residue can be synthesized on the solid support. This residue is then subjected to a bis-alkylation-elimination reaction. For example, in the synthesis of the cyclic depsipeptide YM-280193, an on-resin cysteine residue was treated to introduce the this compound moiety just before cyclization and cleavage. acs.org
From Serine/Threonine: Dehydration of an N-methylserine or N-methylthreonine residue can also generate the dehydro-amino acid. This can be achieved using various dehydrating agents. mdpi.com
From S,S-dimethylated Cysteine: One reported method for synthesizing a fragment of the toxin microcystin (B8822318) involved the synthesis of a precursor peptide containing an N,S-diMeCys residue on a solid phase. After cleavage from the resin, the purified peptide was subjected to a base-catalyzed β-elimination in solution using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to generate the final this compound-containing peptide. chinesechemsoc.orgnih.gov
These indirect methods circumvent the difficult coupling steps associated with the sterically hindered and electronically modified Mdha monomer.
Solution-Phase Coupling Strategies for this compound Residues
Solution-phase synthesis offers an alternative for constructing complex peptides containing this compound, particularly for large-scale production or for fragments that are difficult to assemble on a solid support. In this approach, peptide fragments are synthesized separately and then joined together (convergent synthesis).
In the total synthesis of microcystin-LF, a complex cyclic heptapeptide (B1575542) containing Mdha, a convergent solution-phase strategy was employed. acs.orgnih.gov The linear heptapeptide precursor was assembled from three smaller fragments through two amide bond-forming coupling reactions. Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for these sterically demanding couplings. nih.gov
As mentioned previously, a hybrid approach combining SPPS and solution-phase chemistry is also powerful. A precursor peptide can be built efficiently on a solid support, then cleaved, and the final modification to generate the Mdha residue can be performed in solution. chinesechemsoc.orgnih.gov This strategy leverages the speed of SPPS while allowing for reaction conditions in the solution phase that might not be compatible with the solid support.
Synthesis of Constrained Peptides and Cyclic Peptidomimetics Containing this compound
This compound is a key structural component of numerous natural cyclic peptides, most notably the microcystin and nodularin (B43191) families of cyanotoxins. aiu.eduacs.org The α,β-unsaturation of the Mdha residue introduces a planar, rigid element into the peptide backbone, significantly constraining its conformational freedom. mdpi.com This inherent structural rigidity is crucial for the biological activity of these toxins, as it pre-organizes the peptide into a specific conformation for binding to its target, such as protein phosphatases. lbl.gov
The synthesis of these cyclic peptidomimetics is a significant challenge. Typically, a linear precursor peptide is first assembled using either SPPS, solution-phase methods, or a combination thereof, as described above. The key final step is the macrolactamization, or head-to-tail cyclization, of the linear precursor. This intramolecular coupling is performed under high-dilution conditions to favor the cyclization reaction over intermolecular polymerization. nih.gov
In the total synthesis of microcystin-LF, the Mdha residue was generated via a selenoxide elimination after the macrocycle was formed. acs.org The linear precursor contained a phenylselenocysteine (B1259780) moiety as a stable precursor to Mdha. After a solution-phase macrolactamization, a mild oxidative step converted the phenylselenocysteine into this compound, completing the synthesis of the natural product. acs.org This highlights the sophisticated strategies required to incorporate the reactive Mdha unit into complex cyclic structures.
Synthesis of Heterocyclic Compounds from this compound
This compound (Mdha), with its electron-deficient double bond, serves as a versatile electrophilic building block in the synthesis of various heterocyclic structures. Its reactivity as a Michael acceptor is a cornerstone of its utility, enabling the formation of carbon-heteroatom bonds through conjugate addition reactions. This reactivity is frequently exploited within peptide structures to introduce conformational constraints or to construct complex molecular architectures.
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines)
The synthesis of saturated nitrogen-containing heterocycles, such as pyrrolidines (five-membered rings) and piperidines (six-membered rings), can be envisioned through intramolecular cyclization reactions involving an this compound residue. The core principle relies on an intramolecular aza-Michael addition, where a nucleophilic nitrogen atom elsewhere in the molecule attacks the β-carbon of the Mdha unit. wikipedia.org
This synthetic strategy involves designing a precursor molecule that contains both the Mdha moiety and a suitably positioned primary or secondary amine. The length and flexibility of the tether connecting the nucleophilic amine and the Mdha electrophile determine the size of the resulting heterocyclic ring. While direct, standalone examples of synthesizing simple pyrrolidines or piperidines from Mdha are not extensively documented, the principle is a fundamental reaction in organic synthesis. organic-chemistry.org The formation of heterocyclic rings within a peptide backbone is a known strategy to alter conformation and biological activity. rsc.org
The reaction is typically catalyzed by a base, which may deprotonate the nucleophile, or can sometimes proceed with a highly nucleophilic amine. The general mechanism involves the attack of the amine on the double bond of the Mdha residue, followed by protonation of the resulting enolate to yield the saturated heterocyclic system.
Below is a table illustrating hypothetical precursors for the synthesis of pyrrolidine (B122466) and piperidine (B6355638) derivatives based on the principle of intramolecular aza-Michael addition to an this compound residue.
| Precursor Structure | Target Heterocycle | Required Tether Length (n atoms) | Reaction Type |
| Amine-(CH₂)n-CO-Mdha-OR | Pyrrolidine Derivative | 3 | Intramolecular Aza-Michael Addition |
| Amine-(CH₂)n-CO-Mdha-OR | Piperidine Derivative | 4 | Intramolecular Aza-Michael Addition |
| Peptide with N-terminal Mdha and a Lysine (B10760008) residue at position 4 or 5 | Fused/Bridged Heterocycle | 3 or 4 (from Lys side chain) | Intramolecular Aza-Michael Addition |
| Peptide with C-terminal Mdha and an Ornithine residue at position 'n-3' or 'n-4' | Fused/Bridged Heterocycle | 3 or 4 (from Orn side chain) | Intramolecular Aza-Michael Addition |
This table presents theoretical pathways to demonstrate the synthetic principle.
Ring-Closing Metathesis and Other Cyclization Reactions
Macrolactamization: The most significant cyclization reaction associated with Mdha-containing molecules is macrolactamization, a cornerstone in the total synthesis of cyclic peptides like microcystins. acs.orgmdpi.com In these syntheses, a linear peptide precursor containing the Mdha residue is assembled, and the ring is closed by forming an amide bond between the N-terminus and the C-terminus (head-to-tail cyclization). mdpi.com The Mdha unit is typically installed into the linear precursor before the final cyclization step. acs.orgnih.gov Its presence introduces conformational rigidity that can influence the efficiency of the macrocyclization.
Michael Addition Cyclizations: As discussed previously, the electrophilic nature of Mdha makes it an excellent Michael acceptor. This reactivity is pivotal for cyclization. Intramolecular conjugate additions of nucleophiles like thiols (from cysteine) or amines (from lysine or ornithine) onto the Mdha double bond can form cyclic thioethers or amines, respectively. wikipedia.orgresearchgate.net This strategy is crucial in the biological mechanism of action for toxins like microcystins, where a cysteine residue of a protein phosphatase attacks the Mdha moiety, forming a covalent bond. researchgate.net This same reaction can be harnessed synthetically to create constrained cyclic peptide analogues.
Diels-Alder Reactions: Dehydroalanine derivatives bound to a polymer support have been shown to participate as dienophiles in Diels-Alder reactions. lookchem.comanu.edu.au This cycloaddition reaction with a suitable diene provides a powerful method for constructing complex carbocyclic and heterocyclic amino acid derivatives. While specific examples utilizing this compound in this context are less common, the underlying reactivity of the dehydroalanine scaffold suggests its potential in similar solid-phase cycloaddition strategies.
Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic compounds, particularly those with metabolically stable hydrocarbon bridges. scispace.com However, its application directly involving the double bond of an this compound residue is not a common strategy. RCM requires two alkene functionalities to react. A molecule containing Mdha would need to be further functionalized with a second alkene to serve as an RCM substrate, a multi-step process that is not frequently reported.
| Cyclization Method | Role of this compound (or Dehydroalanine) | Resulting Structure |
| Macrolactamization | A residue within the linear peptide precursor, influencing conformation. acs.org | Cyclic Peptide (e.g., Microcystin) |
| Intramolecular Michael Addition | Electrophilic partner (Michael acceptor) for an internal nucleophile. researchgate.net | Thioether or Nitrogen-containing heterocycle |
| Diels-Alder Reaction | Dienophile, reacting with a diene to form a six-membered ring. lookchem.com | Complex polycyclic amino acid derivatives |
Polymer Chemistry Applications of this compound Monomers
The unique structure of this compound, featuring a polymerizable alkene and an amino acid functionality, presents opportunities in the field of polymer chemistry for the creation of functional materials. Research in this area has often used dehydroalanine (Dha) as a model, with the findings being broadly applicable to N-methylated derivatives. nsf.gov
Polymerization Mechanisms Involving this compound Units
The direct polymerization of dehydroamino acid monomers, such as this compound, is challenging. Studies on the polymerization of dehydroalanine N-carboxyanhydride (NCA) have shown that traditional ring-opening polymerization methods are often unsuccessful. nsf.gov Instead, the reaction is dominated by a radical addition polymerization that proceeds across the alkene double bonds of the monomers or the resulting polymer chains. nsf.govjst.go.jp This leads to cross-linking and the loss of the desired α,β-unsaturation in the final polymer structure, yielding materials with poor structural control. nsf.gov
To circumvent these challenges, a more successful and controlled approach involves a precursor polymer strategy . This mechanism consists of two main steps:
Synthesis of a Soluble Precursor Polymer: A stable, soluble polymer, such as poly(S-alkyl-L-cysteine) or poly(O-benzyl-L-serine), is first synthesized using controlled polymerization techniques. nsf.govcdnsciencepub.com This allows for good control over the molecular weight and architecture of the polymer.
Post-Polymerization Elimination: The precursor polymer is then treated to induce an elimination reaction, converting the cysteine or serine residues into this compound residues along the polymer backbone. For instance, alkylation of the thioether in a poly(cysteine) derivative followed by a base-catalyzed elimination, or simply heating a poly(serine) derivative, can generate the unsaturated dehydroalanine units. nsf.gov
This precursor pathway avoids the problematic radical side reactions associated with direct monomer polymerization and yields well-defined polypeptides containing reactive dehydroalanine units. nsf.gov
| Polymerization Method | Description | Outcome for Dehydroalanine Monomers |
| Direct Polymerization of NCA Monomer | Attempted ring-opening polymerization of the N-carboxyanhydride. | Unsuccessful; dominated by radical polymerization across C=C bonds. nsf.gov |
| Precursor Polymer Strategy | Synthesis of a stable precursor polymer (e.g., poly(cysteine)) followed by a chemical modification to induce elimination to poly(Mdha). nsf.gov | Successful; yields well-defined polymers with controlled length. nsf.gov |
Design of Functional Polymers with this compound Incorporation
The incorporation of this compound residues into polymers is a deliberate design choice aimed at creating materials with specific functionalities. Two primary strategies are employed: post-polymerization modification and molecular imprinting.
Post-Polymerization Modification: Polymers containing Mdha residues, typically synthesized via the precursor method, possess a backbone decorated with reactive electrophilic sites. The α,β-unsaturated carbonyl system of each Mdha unit can readily undergo conjugate addition reactions with a wide array of nucleophiles. nsf.gov This allows for the functionalization of the polymer after it has been formed. By reacting the poly(Mdha) with different thiols or amines, a diverse library of functional polymers can be created from a single parent polymer. This method is highly efficient and allows for the introduction of various chemical groups that can tune the polymer's solubility, thermal properties, or binding capabilities. nsf.govnih.gov
Molecularly Imprinted Polymers (MIPs): Another advanced application involves using molecules that contain an this compound residue, such as the toxin microcystin, as a template in a polymerization process. researchgate.netresearchgate.net In this technique, functional monomers are co-polymerized in the presence of the template molecule (microcystin). The functional monomers arrange themselves around the template, interacting with its various functional groups, including the Mdha residue. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and chemical functionality to the template. researchgate.net The specific structure of the Mdha residue contributes to the unique architecture of these binding sites, enabling the resulting MIP to selectively recognize and re-bind the target molecule from a complex mixture. researchgate.net These MIPs have applications in environmental monitoring and as selective adsorbents for toxins. researchgate.net
| Design Strategy | Principle | Functionality Achieved |
| Post-Polymerization Modification | The reactive double bond of Mdha residues in a pre-formed polymer is used as a handle for covalent attachment of functional molecules (nucleophiles). nsf.gov | Tunable properties (solubility, charge), diverse side-chain functionalities. nsf.govacs.org |
| Molecular Imprinting (MIP) | An Mdha-containing molecule (e.g., microcystin) acts as a template during polymerization, creating specific recognition sites in the final polymer matrix. researchgate.netresearchgate.net | High selectivity and specific binding affinity for the target template molecule. researchgate.net |
Emerging Research Directions and Future Perspectives in N Methyldehydroalanine Chemistry
Development of Novel Catalytic Systems for N-Methyldehydroalanine Transformations
The synthesis and modification of peptides containing this compound (Mdha) present unique challenges and opportunities for catalysis. nih.gov The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and sustainability of these transformations.
Sustainable and Recyclable Catalysts
The principles of green chemistry are increasingly influencing the design of catalytic processes for peptide synthesis. In the context of Mdha-containing peptides, research is moving towards the use of catalysts that are not only efficient but also environmentally benign and reusable.
One area of exploration is the use of solid-supported catalysts. By immobilizing a homogeneous catalyst on a solid support, the catalyst can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.gov Techniques for immobilization include covalent attachment and non-covalent interactions such as π-π stacking and fluorous interactions. nih.gov For instance, pyrene-tagged ruthenium catalysts have been successfully adsorbed onto carbon nanotubes and utilized in recyclable catalytic processes. nih.gov
Another approach involves the use of photocatalysts. For example, metal phthalocyanines immobilized on a TiO2-SiO2 support have been used for the degradation of microcystins, which are naturally occurring toxins containing Mdha. iwaponline.com This process utilizes visible light, a renewable energy source, and the catalyst can be recycled for multiple runs. iwaponline.com The development of such photocatalytic systems holds promise for both the synthesis and degradation of Mdha-containing compounds.
The following table summarizes different approaches to sustainable and recyclable catalysts relevant to transformations involving amino acid derivatives.
| Catalyst Type | Support Material | Immobilization Strategy | Key Advantages |
| Metal Complex | Carbon Nanotubes | π-π stacking | High surface area, easy recovery |
| Metal Phthalocyanine | TiO2-SiO2 | Covalent attachment | Visible-light activity, recyclability |
| Homogeneous Catalyst | Dendrimers | Fluorous interactions | Enhanced solubility, precipitation-based recovery |
Flow Chemistry Approaches for this compound Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages for peptide synthesis, including improved safety, scalability, and product consistency. chemrxiv.org The application of flow chemistry to the synthesis of peptides containing Mdha is an emerging area of research.
A key challenge in peptide synthesis is the potential for side reactions, such as racemization and aspartimide formation. chemrxiv.org Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can be optimized to minimize these unwanted side reactions. chemrxiv.org For instance, by carefully controlling the residence time in a flow reactor, the racemization of sensitive amino acids like histidine and cysteine has been significantly reduced. chemrxiv.org
Furthermore, flow chemistry can be integrated with in-line purification and analysis techniques, creating a fully automated and efficient process. Machine learning algorithms, such as Bayesian optimization, are being employed to rapidly identify the optimal reaction conditions in a multidimensional parameter space, accelerating the development of robust flow synthesis protocols. chemrxiv.org The use of greener solvent systems, such as anisole/DMSO mixtures, in flow chemistry further enhances the sustainability of the process. chemrxiv.org
Integration of this compound into Advanced Materials Science
The unique chemical properties of this compound, particularly its reactive double bond, make it an attractive building block for the creation of advanced materials with novel functionalities. nih.gov
This compound-Based Self-Assembled Systems
Self-assembly is a process where molecules spontaneously organize into well-defined structures. The incorporation of Mdha into peptides can influence their self-assembly behavior. For example, the presence of Mdha in microcystins has been linked to their ability to bind iron and subsequently self-assemble. wikipedia.org This property could be harnessed to create novel nanomaterials with applications in areas such as drug delivery and biosensing. The ability to control the self-assembly of Mdha-containing peptides by external stimuli, such as the presence of metal ions, opens up possibilities for creating dynamic and responsive materials.
Responsive Materials Utilizing this compound Moieties
The double bond in Mdha is a reactive handle that can participate in various chemical reactions, making it a key component for the design of responsive materials. nih.gov These materials can change their properties in response to external stimuli such as pH, light, or the presence of specific biomolecules.
For instance, molecularly imprinted polymers (MIPs) have been developed for the selective recognition of microcystins. researchgate.net These polymers are created by polymerizing functional monomers around a template molecule (in this case, a microcystin). The resulting polymer contains cavities that are complementary in shape and functionality to the template, allowing for its selective rebinding. The Mdha moiety within the microcystin (B8822318) can play a role in the imprinting process, contributing to the specificity of the resulting material. researchgate.net
The development of photo-responsive materials is another promising area. Photoelectrochemical sensors based on polypyrrole/Cu2O molecularly imprinted composite films have been created for the detection of microcystin-LR. researchgate.net These sensors exhibit a change in photocurrent upon binding of the toxin, demonstrating the potential of integrating Mdha-containing structures into light-responsive systems.
Exploration of Bioorthogonal Chemistry Involving this compound
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The reactive nature of the Mdha residue makes it a potential target for bioorthogonal ligation reactions.
The double bond of Mdha can undergo Michael-type additions with thiol-containing molecules, such as cysteine residues in proteins. acs.org This reactivity has been implicated in the mechanism of toxicity of microcystins, where the Mdha residue covalently binds to protein phosphatases. nih.govacs.org While this is a biological process, the underlying chemical principle can be adapted for bioorthogonal applications.
For example, specifically designed probes containing a thiol group could be used to selectively label Mdha-containing peptides or proteins in a cellular context. This would allow for the visualization and tracking of these molecules in living systems. The development of such bioorthogonal reactions involving Mdha is an active area of research, with the potential to provide new tools for chemical biology. scribd.comuni-bonn.de The tetrazine ligation is an example of a bioorthogonal reaction with fast kinetics that is widely used in chemical biology. researchgate.net While not directly involving Mdha, the principles of developing highly specific and rapid bioorthogonal reactions can be applied to create novel chemistries targeting the Mdha moiety.
Click Chemistry on this compound Side Chains
The unique α,β-unsaturated carbonyl structure of the this compound (Mdha) residue makes it a versatile handle for chemical modification, including through "click chemistry" reactions. acs.org One of the most prominent click reactions utilized with Mdha-containing peptides is the thiol-ene reaction. This reaction involves the addition of a thiol to the double bond of the Mdha side chain, forming a stable thioether linkage. vander-lingen.nlnih.gov The reaction is highly efficient, proceeds under mild conditions, and is often initiated by light (photochemical reaction) or a radical initiator. vander-lingen.nlnih.gov
The thiol-ene reaction is considered a "click" reaction due to its desirable characteristics, including high efficiency, simple execution with no byproducts, and rapid progression to a high yield. nih.gov This method has been extensively used in various applications, from polymer chemistry to bioconjugation. vander-lingen.nlnih.gov A key advantage of the thiol-ene reaction in the context of biomolecules is its bioorthogonality; the reacting groups (thiol and ene) are largely inert to the functional groups typically found in biological systems. licorbio.com
In the context of this compound, the thiol-ene reaction provides a straightforward method for attaching a variety of molecules to the peptide backbone. For instance, by using a thiol that contains another reactive group, such as an azide (B81097) or an alkyne, the Mdha residue can be functionalized for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. lumiprobe.comcpcscientific.com This two-step process allows for the site-specific introduction of a wide range of functionalities, including fluorophores, affinity tags, or drug molecules. thermofisher.com
Recent research has also explored sunlight-mediated thiol-ene/yne click reactions, which offer a more environmentally friendly approach by avoiding the need for potentially toxic radical initiators. nih.gov While the stability of thiyl radicals in aqueous media can be a challenge, this method has shown promise for modifying biomolecules under ambient conditions. nih.gov The reversibility of the thiol addition to Mdha under certain basic conditions has also been noted, which can be utilized for analytical purposes to release conjugated forms of peptides for chemical analysis. acs.org
Site-Specific Labeling Strategies with this compound
The presence of this compound (Mdha) in a peptide sequence offers a unique opportunity for site-specific labeling due to the reactivity of its α,β-unsaturated system. nih.govnih.gov This allows for the precise introduction of probes, tags, or other functionalities at a defined position within the peptide, which is crucial for studying protein function, localization, and interactions.
One of the primary strategies for site-specific labeling of Mdha involves Michael addition reactions. nih.gov The electrophilic double bond of Mdha readily reacts with nucleophiles, most notably thiols from cysteine residues. nih.govnih.gov This reaction has been exploited to conjugate peptides containing Mdha to proteins or other thiol-containing molecules. nih.gov
Bioorthogonal chemistry provides a powerful toolkit for the specific labeling of Mdha in complex biological environments. mdpi.comresearchgate.net By incorporating unnatural amino acids with "clickable" functional groups, such as azides or alkynes, into peptides through precursor-directed biosynthesis, subsequent labeling can be achieved with high specificity. mdpi.comresearchgate.net For example, cyanobacterial systems that produce microcystins (MCs), which often contain Mdha, can incorporate amino acid analogues bearing azide or alkyne moieties. mdpi.comresearchgate.net These modified MCs can then be visualized using fluorescent probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This approach has been successfully used to track the intracellular dynamics of MC biosynthesis. mdpi.comresearchgate.net
The choice of labeling strategy can be tailored to the specific research question. For instance, fluorescence labeling allows for the visualization of the peptide's localization within cells. nih.govmdpi.com The development of various clickable probes and the refinement of reaction conditions continue to expand the possibilities for site-specific modification of Mdha-containing peptides. licorbio.comthermofisher.com
High-Throughput Synthesis and Screening of this compound Derivatives for Structure-Reactivity Studies
The systematic investigation of how modifications to the this compound (Mdha) residue affect the biological activity and reactivity of a peptide necessitates the ability to generate and screen large libraries of derivatives. High-throughput synthesis and screening methods are instrumental in achieving this goal, enabling rapid exploration of structure-activity relationships (SAR).
The synthesis of Mdha-containing peptides can be achieved through solid-phase peptide synthesis (SPPS), which is amenable to high-throughput and combinatorial approaches. smolecule.com The incorporation of the Mdha residue itself can be accomplished through various synthetic routes. researchgate.net Once the peptide backbone is assembled, the Mdha side chain serves as a versatile anchor for diversification.
Click chemistry reactions, particularly the thiol-ene reaction and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are well-suited for high-throughput synthesis due to their high efficiency, mild reaction conditions, and compatibility with a wide range of functional groups. nih.govlumiprobe.comcpcscientific.com By reacting a single Mdha-containing peptide with a library of different thiols or azide/alkyne-functionalized molecules, a diverse set of derivatives can be rapidly generated in parallel.
For example, a library of SFTI-1 (Sunflower Trypsin Inhibitor 1) peptide analogues was created using sequential CuAAC reactions on a scaffold containing both β-azido alanine (B10760859) and propargyl glycine (B1666218) residues. nih.gov This approach, facilitated by the use of reversed-phase silica (B1680970) to immobilize the peptide during sequential reaction and washing steps, demonstrates the potential for generating complex peptide libraries. nih.gov
Once a library of Mdha derivatives is synthesized, high-throughput screening assays can be employed to evaluate their biological activity. Depending on the target, these assays could include enzyme inhibition assays, cell-based assays to measure cytotoxicity or other cellular responses, or binding assays to assess affinity for a particular protein. For instance, derivatives of microcystins, which contain Mdha, have been synthesized and tested for their protein phosphatase inhibition potential. uni-konstanz.defu-berlin.de
The data generated from these high-throughput studies are crucial for understanding the role of the Mdha residue and for the rational design of new peptides with optimized properties.
Interdisciplinary Research at the Interface of Synthetic Chemistry and Structural Biology Using this compound Analogues
The unique chemical properties of this compound (Mdha) make it a valuable tool for interdisciplinary research that bridges synthetic chemistry and structural biology. The ability to synthesize Mdha analogues and incorporate them into peptides provides a powerful means to probe and understand complex biological systems at the molecular level. polytechnique.fr
Synthetic chemists can design and create a variety of Mdha analogues with altered steric or electronic properties. These analogues can then be incorporated into peptides, such as the cyanotoxin microcystin, to investigate how changes in the Mdha residue affect the peptide's conformation and biological activity. nih.govmdpi.com For example, the total synthesis of microcystin-LF and its derivatives has allowed for detailed structure-activity relationship studies. acs.org
The covalent binding of Mdha to cysteine residues in proteins is a key aspect of the biological activity of many Mdha-containing peptides, such as microcystins. nih.gov The synthesis of Mdha analogues that can form reversible or irreversible covalent bonds allows researchers to dissect the mechanism of action and the functional consequences of this interaction.
Furthermore, the development of site-specific labeling strategies for Mdha, as discussed previously, enables the introduction of biophysical probes for techniques like Förster Resonance Energy Transfer (FRET) or electron paramagnetic resonance (EPR) spectroscopy. These methods can provide dynamic information about peptide conformation and binding events that are not accessible through static structural methods alone.
The synergy between synthetic chemistry and structural biology, facilitated by the use of this compound analogues, is crucial for advancing our understanding of the biological roles of these modified peptides and for the development of new therapeutic agents and research tools. polytechnique.fr
Q & A
Basic Research Questions
Q. How is N-Methyldehydroalanine (Mdha) structurally characterized in peptide backbones, and what methods are most effective?
- Methodological Answer: Mdha is identified using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These techniques resolve its α,β-unsaturated structure and conformational constraints in peptides. For example, studies on N-acetyl-N′-methylamides of Mdha reveal restricted rotation around the Cα–N bond, influencing peptide rigidity . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is also critical for isolating Mdha-containing peptides and confirming purity .
Q. What analytical techniques are recommended for detecting Mdha in complex biological samples (e.g., microcystins)?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting Mdha in toxins like microcystins. This method provides high sensitivity and specificity, even in trace concentrations. Immunoassays (e.g., ELISA) using Mdha-specific antibodies offer complementary validation, though cross-reactivity risks require careful calibration .
Advanced Research Questions
Q. How does the adenylation domain McyA-A1 in microcystin synthetase selectively incorporate Mdha, and what experimental approaches validate its substrate specificity?
- Methodological Answer: The McyA-A1 adenylation domain binds L-serine, which is subsequently methylated by an N-methyltransferase (NMT) to form Mdha. Site-directed mutagenesis and kinetic assays are used to probe substrate specificity. For instance, swapping residues in the active site (e.g., Asp236Ala) reduces methylation efficiency, as shown in in vitro reconstitution experiments . Isothermal titration calorimetry (ITC) further quantifies binding affinities between McyA-A1 and serine analogs .
Q. What role does Mdha play in modulating peptide conformational flexibility, and how can conflicting data from structural studies be reconciled?
- Methodological Answer: Mdha introduces rigidity due to its α,β-unsaturated bond, but conflicting reports on its flexibility arise from differing experimental conditions. Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) under varying pH and solvent conditions reveal that Mdha’s rigidity is context-dependent. For example, in hydrophobic environments, Mdha adopts a planar conformation, whereas aqueous solutions permit slight torsional mobility. Combining solid-state NMR with X-ray diffraction helps resolve these discrepancies .
Q. What synthetic challenges arise when incorporating Mdha into peptides, and how can regioselectivity be optimized?
- Methodological Answer: Mdha’s α,β-unsaturated bond complicates solid-phase peptide synthesis (SPPS) due to oxidation risks. Strategies include using orthogonal protecting groups (e.g., Fmoc for amine protection) and low-temperature coupling to minimize side reactions. Post-synthetic modification via Michael addition to dehydroalanine precursors (followed by methylation) improves regioselectivity, as demonstrated in thiocillin analogs .
Q. How should researchers address contradictions in Mdha’s bioactivity data across studies (e.g., cytotoxic vs. non-toxic effects)?
- Methodological Answer: Discrepancies often stem from differences in peptide context or assay conditions. Dose-response profiling (e.g., EC₅₀ comparisons) and structure-activity relationship (SAR) studies are essential. For example, Mdha’s cytotoxicity in microcystins is attenuated when adjacent residues (e.g., Adda) are modified. Meta-analyses of existing datasets, using tools like PRISMA guidelines , can identify confounding variables (e.g., pH, cell line variability) .
Methodological Integration and Data Analysis
- Cross-Validation Techniques: Use orthogonal analytical methods (e.g., NMR + LC-MS) to confirm Mdha’s presence and configuration .
- Computational Modeling: Density functional theory (DFT) calculations predict Mdha’s electronic properties, aiding in rational peptide design .
- Literature Synthesis: Systematic reviews (e.g., scoping reviews ) contextualize Mdha’s roles across disciplines, highlighting gaps in biosynthesis or toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
